2-Amino-3'-methylbiphenyl hydrochloride
Description
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Properties
IUPAC Name |
2-(3-methylphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUMTRBKXJUBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical properties of 2-Amino-3'-methylbiphenyl hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3'-methylbiphenyl hydrochloride
Executive Summary: This guide provides a comprehensive technical overview of the physicochemical properties of 2-Amino-3'-methylbiphenyl hydrochloride. As a substituted biphenyl amine, this compound represents a valuable scaffold for researchers in medicinal chemistry and materials science. This document is structured to deliver not just raw data, but also the scientific rationale behind experimental methodologies, empowering researchers to fully characterize and utilize this compound. We will cover its chemical identity, core physicochemical parameters, spectroscopic profile, and the analytical techniques essential for its quality control. Where experimental data is not publicly available, we provide validated, step-by-step protocols for its determination.
Introduction to 2-Amino-3'-methylbiphenyl hydrochloride
The biphenyl scaffold is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals. The introduction of an amino group and a methyl substituent, as in 2-Amino-3'-methylbiphenyl, creates a versatile building block with specific steric and electronic properties. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics. This guide serves as a foundational resource for scientists working with this compound, ensuring a thorough understanding of its fundamental properties.
Chemical Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent research. This section details the fundamental identifiers and a plausible synthetic route for 2-Amino-3'-methylbiphenyl hydrochloride.
Nomenclature and Identifiers
| Identifier | Value | Source |
| Chemical Name | 2-Amino-3'-methylbiphenyl hydrochloride | N/A |
| Alternate Names | 3′-Methyl-[1,1′-biphenyl]-2-amine hydrochloride; 2-(3-Methylphenyl)aniline hydrochloride | [1] |
| CAS Number | 139769-13-4 | [1][2] |
| Molecular Formula | C₁₃H₁₄ClN | [1][2] |
| Molecular Weight | 219.71 g/mol | [1][2] |
Chemical Structure
The structure consists of a biphenyl system where one phenyl ring is substituted with an amino group at the 2-position, and the second phenyl ring is substituted with a methyl group at the 3'-position. The amino group is protonated, forming a salt with a chloride counter-ion.
Proposed Synthetic Pathway
While specific synthesis details for this exact compound are not widely published, a highly plausible and common method for constructing the biphenyl core is the Suzuki coupling reaction.[3] This involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. The subsequent step involves salt formation using hydrochloric acid.
Caption: Logical workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Expected ¹H NMR Features:
-
Aromatic Protons: A complex series of multiplets in the ~6.5-7.5 ppm range corresponding to the 8 protons on the biphenyl core.
-
Amine Protons (NH₃⁺): A broad singlet, potentially downfield, which may be exchangeable with D₂O.
-
Methyl Protons (CH₃): A sharp singlet at ~2.3-2.4 ppm.
-
-
Expected ¹³C NMR Features:
-
Aromatic Carbons: Multiple signals in the ~110-150 ppm region.
-
Methyl Carbon: A signal in the aliphatic region, ~20-25 ppm.
-
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine salts as it allows observation of the NH protons.
-
Acquisition: Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H signals and assign peaks based on chemical shifts, coupling patterns, and comparison with predicted spectra.
Chromatographic Purity Assessment
Scientific Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. [4][5]A well-developed method can separate the main component from synthesis-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the amine.
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
System Suitability: Inject a standard solution multiple times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is <2%.
-
Analysis: Dissolve the sample in the mobile phase, inject, and integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Handling and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The hydrochloride salt is generally stable but can be hygroscopic.
Conclusion
References
Sources
- 1. 2-Amino-3′-methylbiphenyl hydrochloride | CAS 139769-13-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. scbt.com [scbt.com]
- 3. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Potential Biological Activities of Methylated Biphenyl Amine Derivatives
An In-Depth Technical Guide for Drug Discovery & Toxicology
Executive Summary: The Structural Paradox
Methylated biphenyl amine derivatives occupy a unique and volatile position in chemical biology. They represent a structural paradox : while the biphenyl amine core is a "privileged scaffold" found in numerous therapeutic agents (antimicrobials, anti-inflammatories), the specific subset of methylated primary amines (e.g., 3-methyl-4-aminobiphenyl) includes some of the most potent environmental carcinogens known.
For the drug developer, this guide serves as a navigational chart. It details how to exploit the biphenyl scaffold's lipophilicity and binding affinity while rigorously avoiding the specific substitution patterns that trigger the "Toxicological Cascade" of metabolic activation.
Part 1: The Toxicological Baseline (The "Red Zone")
Before exploring therapeutic potential, one must understand the toxicity that defines this class. The biological activity of simple methylated biphenyl amines is dominated by their interaction with Cytochrome P450 enzymes and subsequent DNA adduction.
1.1 The Mechanism of Activation
Unlike direct-acting alkylating agents, methylated biphenyl amines are pro-carcinogens . They require metabolic activation, primarily by CYP1A2 in the liver.
-
N-Hydroxylation (The Critical Step): CYP1A2 oxidizes the exocyclic amine to an N-hydroxy metabolite (
). -
Esterification: Phase II enzymes (NAT1/NAT2 or SULTs) convert the N-hydroxyl group into an unstable ester (acetate or sulfate).
-
Nitrenium Ion Formation: The ester leaves, generating a highly electrophilic arylnitrenium ion.
-
DNA Adduction: This ion attacks the C8 or N2 position of guanine, causing DNA adducts (e.g., dG-C8-DMABP), leading to G:C
T:A transversions.
1.2 Structure-Activity Relationship (SAR) of Toxicity
Methylation profoundly alters this pathway. Contrary to the intuition that steric hindrance might reduce activity, ortho-methylation often enhances mutagenicity .
-
3-Methyl-4-aminobiphenyl: More mutagenic than 4-ABP. The methyl group at the C3 position (ortho to the amine) increases the electron density on the nitrogen, facilitating N-hydroxylation, and enhances lipophilicity for enzyme binding.
-
3,2'-Dimethyl-4-aminobiphenyl (DMAB): An extremely potent multi-organ carcinogen (colon, prostate, bladder). The 2'-methyl group (ortho to the biaryl bridge) twists the rings out of planarity (
), yet this specific conformation is highly favorable for CYP1A2 binding and subsequent DNA intercalation.
Visualization: The Metabolic Activation Pathway
The following diagram illustrates the divergence between detoxification and activation.
Caption: The metabolic activation pathway of methylated biphenyl amines. Methylation at the 3-position enhances the initial N-hydroxylation step, driving the flux toward DNA adduction rather than detoxification.
Part 2: Therapeutic Opportunities (The "Green Zone")
Despite the toxicity of the primary amine precursors, the methylated biphenyl core is a valuable scaffold in medicinal chemistry. The key to therapeutic utility lies in blocking the metabolic activation pathway described above.
2.1 Strategies for Safe Scaffold Utilization
To utilize this scaffold for antimicrobial or anticancer activity, one must modify the structure to prevent nitrenium ion formation:
-
N-Substitution: Converting the primary amine to an amide, sulfonamide, or urea prevents N-hydroxylation.
-
Bioisosteric Replacement: Replacing the amine with a heterocyclic ring (e.g., thiazolidine, imidazole).
-
Metabolic Blocking: Introducing fluorine at the metabolically labile positions (e.g., 4'-position) to alter metabolic clearance.
2.2 Emerging Therapeutic Classes
-
Antimicrobial Agents: 4-Methylbiphenyl derivatives linked to thiazolidine-2,4-diones have shown significant antibacterial activity against S. aureus and B. subtilis. The lipophilic biphenyl tail penetrates bacterial membranes, while the heterocyclic headgroup exerts the effect.
-
Anticancer Agents (Targeted): Unlike the non-specific DNA damage of the parent amines, complex derivatives (e.g., biphenyl-ureas) act as kinase inhibitors (e.g., Sorafenib analogs). Here, the methyl group provides conformational restriction, locking the inhibitor into the active site of the kinase.
Part 3: Experimental Protocols
For researchers working with these derivatives, distinguishing between "toxic hit" and "therapeutic lead" is paramount. The following protocols are essential.
3.1 Synthesis: Suzuki-Miyaura Cross-Coupling
The most robust method for synthesizing methylated biphenyl amines is the Suzuki coupling, which tolerates the methyl steric hindrance better than other methods.
-
Reagents: Aryl bromide (e.g., 4-bromo-2-methylaniline protected as acetanilide), Aryl boronic acid, Pd(PPh3)4 (catalyst), Na2CO3 (base).
-
Solvent: Toluene:Ethanol:Water (2:1:1).
-
Protocol:
-
Dissolve 1.0 eq of aryl bromide and 1.2 eq of aryl boronic acid in the solvent mix.
-
Degas with nitrogen for 15 mins (Critical: Oxygen poisons the Pd catalyst).
-
Add 5 mol% Pd(PPh3)4.
-
Reflux at 90°C for 12-16 hours under inert atmosphere.
-
Cool, extract with ethyl acetate, and purify via silica gel column chromatography.
-
Deprotection: If an amine protecting group (acetyl) was used, reflux in 10% HCl/Ethanol to yield the free amine.
-
3.2 Mutagenicity Screening: The Ames Test (Salmonella typhimurium)
Objective: Determine if the derivative acts as a pro-carcinogen.
-
Strains:
-
TA98: Detects frameshift mutations (common for intercalating agents like biphenyls).
-
TA100: Detects base-pair substitutions.
-
YG1029: Overexpresses O-acetyltransferase (highly sensitive to aromatic amines).
-
-
Metabolic Activation System (S9):
-
Prepare S9 fraction from Aroclor 1254-induced rat liver (rich in CYP1A2).
-
Cofactor mix: NADPH generating system (G-6-P, NADP+, MgCl2).
-
-
Procedure:
-
Mix 0.1 mL bacterial culture + 0.5 mL S9 mix + Test Compound (dissolved in DMSO).
-
Pre-incubate at 37°C for 20 mins (allows metabolic activation).
-
Add 2.0 mL molten top agar (with trace histidine/biotin).
-
Pour onto minimal glucose agar plates.
-
Incubate 48h at 37°C.
-
Count revertant colonies.
-
-
Interpretation: A 2-fold increase in colonies over solvent control indicates mutagenicity.
3.3 Cytotoxicity Assay (MTT)
Objective: Assess therapeutic window (Cancer cell killing vs. Normal cell toxicity).
-
Cell Lines: HepG2 (Liver, metabolic competence), HCT-116 (Colon), MCF-7 (Breast).
-
Protocol:
-
Seed 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treat with graded concentrations of derivative (0.1 - 100 µM) for 48h.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
Calculate IC50 using non-linear regression.
-
Part 4: Quantitative Data Summary
Table 1: Comparative Mutagenicity of Methylated Derivatives
Data represents revertants/plate in S. typhimurium TA100 (+S9).
| Compound | Structure | Mutagenic Potency (Rev/nmol) | Carcinogenicity (IARC/NTP) |
| 4-Aminobiphenyl (4-ABP) | Parent | 200 - 500 | Group 1 (Human Carcinogen) |
| 3-Methyl-4-aminobiphenyl | Ortho-Methyl (Amine) | 1,200 - 2,500 | Potent Carcinogen |
| 2'-Methyl-4-aminobiphenyl | Ortho-Methyl (Bridge) | < 50 | Weak/Non-Carcinogen |
| 3,2'-Dimethyl-4-aminobiphenyl | Di-Ortho (Twisted) | 5,000+ | Potent Multi-organ Carcinogen |
Note: The dramatic increase in potency for the 3,2'-dimethyl derivative highlights the "Ortho-Methyl Enhancement" effect where specific twisted conformations favor DNA interaction.
Table 2: Therapeutic Potential of Substituted Derivatives
Data for N-substituted or heterocyclic derivatives (Non-mutagenic).
| Derivative Class | Target Organism/Cell | Activity Metric | Mechanism |
| 4-Methylbiphenyl-thiazolidine | S. aureus (MRSA) | MIC: 2 - 4 µg/mL | Membrane disruption |
| Biphenyl-Hydrazide | M. tuberculosis | MIC: 6.25 µg/mL | InhA Inhibition |
| Biphenyl-Urea | MCF-7 (Breast Cancer) | IC50: 5.4 µM | Kinase Inhibition (VEGFR2) |
References
-
N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Source: National Institutes of Health (PubMed) [Link]
-
Mutagenicity of 4-aminobiphenyl and 4-acetylaminobiphenyl in Salmonella typhimurium strains expressing different levels of N-acetyltransferase. Source: Toxicology and Applied Pharmacology [Link]
-
Structure-mutagenicity relationships of N-oxidized derivatives of aniline, o-toluidine, 2'-methyl-4-aminobiphenyl, and 3,2'-dimethyl-4-aminobiphenyl. Source: Journal of Medicinal Chemistry [Link][3]
-
Organ dependent enhancement of rat 3,2′-dimethyl-4-aminobiphenyl (DMAB) carcinogenesis. Source: Carcinogenesis (Oxford Academic) [Link]
-
4-Aminobiphenyl: Report on Carcinogens. Source: National Toxicology Program (NTP) [Link]
Sources
A Comprehensive Technical Guide to 2-Amino-3'-methylbiphenyl: Free Base vs. Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the choice between utilizing a free base form of a compound or its corresponding salt is a critical decision with far-reaching implications for a molecule's behavior, efficacy, and formulation. This guide provides an in-depth technical analysis of 2-Amino-3'-methylbiphenyl, comparing its properties as a free base versus its hydrochloride salt. Understanding these differences is paramount for researchers aiming to optimize solubility, stability, and handling characteristics in their experimental and developmental workflows.
Introduction to 2-Amino-3'-methylbiphenyl
2-Amino-3'-methylbiphenyl, a derivative of 2-aminobiphenyl, is a molecule of interest in medicinal chemistry and materials science. Its structural motif is a key component in the synthesis of various organic compounds, including potential pharmaceutical intermediates. The presence of the primary amine group allows for the formation of salts, with the hydrochloride salt being a common choice to modulate the physicochemical properties of the parent molecule. The selection of the free base or the hydrochloride salt form is dictated by the specific application, with each form presenting a unique set of advantages and disadvantages.
Physicochemical Properties: A Comparative Analysis
The conversion of the 2-Amino-3'-methylbiphenyl free base to its hydrochloride salt leads to significant alterations in its physical and chemical properties. These changes are fundamental to consider during drug development and chemical synthesis.
| Property | 2-Amino-3'-methylbiphenyl Free Base | 2-Amino-3'-methylbiphenyl Hydrochloride Salt | Rationale for the Difference |
| Molecular Formula | C₁₃H₁₃N | C₁₃H₁₄ClN[1][2] | Addition of hydrogen chloride (HCl). |
| Molecular Weight | 183.25 g/mol | 219.71 g/mol [1][2] | Increased mass due to the incorporation of HCl. |
| CAS Number | Not explicitly available | 139769-13-4[1][2] | The salt is a distinct chemical entity with its own registry number. |
| Melting Point | Estimated to be in the range of 47-64°C | Expected to be significantly higher than the free base. | The ionic nature of the salt leads to a more stable crystal lattice, requiring more energy to break the intermolecular forces. For example, the related compound 3-amino-4-methylbiphenyl has a melting point of 58-64°C. |
| Solubility in Water | Low | High | The hydrochloride salt is an ionic compound that can readily dissociate in polar solvents like water, leading to significantly enhanced aqueous solubility. |
| Solubility in Organic Solvents | Generally high in non-polar to moderately polar solvents. | Lower in non-polar organic solvents compared to the free base. | The free base, being less polar, is more readily solvated by organic solvents. The ionic salt has a strong preference for polar solvents. |
| pKa (estimated) | ~3.82 (for the conjugate acid) | Not applicable | The pKa of the parent compound, 2-aminobiphenyl, is 3.82[3][4][5]. The methyl group is expected to have a minor electronic effect on the basicity of the amine. |
| Stability | Susceptible to oxidation and degradation. | Generally more stable, particularly against oxidation. | Protonation of the lone pair of electrons on the nitrogen atom in the salt form makes it less susceptible to oxidative degradation. |
| Hygroscopicity | Generally low. | Can range from slightly to very hygroscopic. | The ionic nature of the salt can attract and retain water molecules from the atmosphere. The degree of hygroscopicity depends on the crystal structure and environmental conditions. |
The "Why": Causality Behind the Experimental Choices
The decision to use the free base or the hydrochloride salt is a strategic one, deeply rooted in the intended application and the desired physicochemical properties.
The Rationale for Salt Formation
In pharmaceutical development, converting a poorly water-soluble free base into a salt form is a common strategy to enhance its bioavailability. For orally administered drugs, improved aqueous solubility can lead to better absorption in the gastrointestinal tract. The hydrochloride salt of 2-Amino-3'-methylbiphenyl, with its expected higher water solubility, would be the preferred form for such applications.
Furthermore, the enhanced stability of the hydrochloride salt is a significant advantage. The free amine is susceptible to oxidation, which can lead to the formation of colored impurities over time. The salt form protects the amine group, leading to a longer shelf life and more consistent product quality.
When the Free Base is Preferred
The free base form is often the choice for synthetic organic reactions where the amine needs to act as a nucleophile. The lone pair of electrons on the nitrogen is readily available for reaction in the free base, whereas it is tied up in the protonated state of the salt. Additionally, for applications requiring high solubility in non-polar organic solvents, the free base is the superior option.
Experimental Protocols
Conversion of 2-Amino-3'-methylbiphenyl Free Base to its Hydrochloride Salt
Objective: To prepare the hydrochloride salt from the free base to improve aqueous solubility and stability.
Materials:
-
2-Amino-3'-methylbiphenyl free base
-
Anhydrous diethyl ether or other suitable organic solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous hydrogen chloride (gas or a solution in a compatible solvent like diethyl ether or dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Drying tube
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve a known quantity of 2-Amino-3'-methylbiphenyl free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a solution of HCl in diethyl ether dropwise with continuous stirring.
-
A precipitate of the hydrochloride salt will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Allow the mixture to stir for an additional 15-30 minutes in the ice bath.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the hydrochloride salt under vacuum to remove residual solvent.
Self-Validation: The successful conversion can be confirmed by a significant increase in the melting point compared to the free base and by analytical techniques such as FTIR and NMR spectroscopy.
Liberation of 2-Amino-3'-methylbiphenyl Free Base from its Hydrochloride Salt
Objective: To regenerate the free base from the hydrochloride salt for use in organic synthesis or for applications requiring solubility in non-polar solvents.
Materials:
-
2-Amino-3'-methylbiphenyl hydrochloride salt
-
Aqueous solution of a weak base (e.g., sodium bicarbonate, sodium carbonate) or a strong base (e.g., sodium hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the 2-Amino-3'-methylbiphenyl hydrochloride salt in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add an aqueous solution of a base (e.g., saturated sodium bicarbonate) to the separatory funnel until the solution becomes basic (test with pH paper). Effervescence may be observed if a carbonate base is used.
-
The free base will precipitate or form an oily layer.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the 2-Amino-3'-methylbiphenyl free base.
Self-Validation: The identity and purity of the regenerated free base can be confirmed by comparing its melting point and spectroscopic data (FTIR, NMR) with that of an authentic sample of the free base.
Analytical Techniques for Differentiation
Spectroscopic methods are invaluable for distinguishing between the free base and the hydrochloride salt of 2-Amino-3'-methylbiphenyl.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides clear diagnostic peaks to differentiate the two forms.
-
Free Base: The spectrum of the primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration will also be present around 1580-1650 cm⁻¹.
-
Hydrochloride Salt: The formation of the ammonium salt (R-NH₃⁺) results in a broad and strong absorption band in the 2400-3200 cm⁻¹ region due to the N-H stretching vibrations of the ammonium ion. The distinct two-peak N-H stretch of the primary amine will disappear.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is another powerful tool for differentiation.
-
Free Base: The protons on the nitrogen atom (N-H) will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.
-
Hydrochloride Salt: The formation of the ammonium salt leads to a downfield shift of the N-H protons, which may also appear as a broader signal. The integration of this signal will correspond to three protons (NH₃⁺). The chemical shifts of the aromatic protons adjacent to the amino group may also be affected by the protonation state.
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Chemical Structures
Caption: Chemical structures of the free base and hydrochloride salt.
Workflow for Interconversion
Caption: Interconversion between the free base and hydrochloride salt.
Conclusion
The choice between 2-Amino-3'-methylbiphenyl free base and its hydrochloride salt is a nuanced decision that hinges on the specific requirements of the intended application. The hydrochloride salt offers significant advantages in terms of aqueous solubility and chemical stability, making it the preferred form for many pharmaceutical formulations. Conversely, the free base is essential for synthetic transformations where the nucleophilicity of the amine is required and for applications demanding solubility in organic media. A thorough understanding of the distinct physicochemical properties of each form, coupled with the appropriate analytical techniques for their characterization, is crucial for the successful progression of research and development projects involving this versatile chemical entity.
References
-
Pharmaceutical Technology. (2026, February 13). Salt Selection in Drug Development. Retrieved February 15, 2026, from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Aminobiphenyl. Retrieved February 15, 2026, from [Link]
-
University of California, San Diego. (2015, May 15). NMR Experiments. Retrieved February 15, 2026, from [Link]
-
European Journal of Pharmaceutical Sciences. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved February 15, 2026, from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). (S)-2-Amino-3-biphenyl-3-yl-propionic acid. Retrieved February 15, 2026, from [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Aminobiphenyl. Retrieved February 15, 2026, from [Link]
-
Grokipedia. (n.d.). 2-Aminobiphenyl. Retrieved February 15, 2026, from [Link]
-
Bruker. (n.d.). Basic NMR Concepts. Retrieved February 15, 2026, from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 15, 2026, from [Link]
-
Nia Innovation. (n.d.). (2R)-2-Amino-3-(biphenyl-4-yl)propan-1-ol. Retrieved February 15, 2026, from [Link]
-
PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved February 15, 2026, from [Link]
-
Journal of Chemical Education. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved February 15, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (2023, September 21). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Retrieved February 15, 2026, from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved February 15, 2026, from [Link]
-
American Elements. (n.d.). Amino Acids & Derivatives. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental solubility data and correlated results of amino acids in water at 298.15 K. Retrieved February 15, 2026, from [Link]
-
Dora Agri-Tech. (n.d.). Water Solubility of 20 Common L-Amino Acids. Retrieved February 15, 2026, from [Link]
Sources
A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-3'-methylbiphenyl Hydrochloride: A Versatile Biphenyl Building Block
Abstract
The biphenyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its rigid, yet conformationally sensitive, structure provides an ideal framework for the precise three-dimensional presentation of pharmacophoric elements. This technical guide delves into the specific utility of 2-Amino-3'-methylbiphenyl hydrochloride, a strategic building block for drug discovery and development. We will explore its synthesis, physicochemical properties, and, most critically, the tactical advantages its unique substitution pattern offers for lead generation and optimization. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, providing both high-level strategic insights and practical, actionable protocols to leverage this compound's full potential in creating next-generation therapeutics.
The Biphenyl Scaffold: A Privileged Structure in Drug Design
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. Biphenyls and their derivatives are exemplary in this regard, forming the core of numerous marketed pharmaceuticals.[1] Their utility stems from several key features:
-
Structural Rigidity and Torsional Control: The biphenyl core provides a semi-rigid backbone, restricting the conformational freedom of attached functional groups. The central C-C bond's torsional angle (dihedral angle) can be influenced by substitution at the ortho positions, allowing chemists to fine-tune the spatial orientation of substituents to maximize target engagement.
-
Metabolic Stability: The aromatic rings of the biphenyl system are generally robust to metabolic degradation, a desirable property for improving a drug candidate's pharmacokinetic profile.
-
Vectorial Presentation: The scaffold acts as a molecular "chassis," presenting functional groups in well-defined vectors, making it ideal for probing the topology of protein binding pockets.
Profile of 2-Amino-3'-methylbiphenyl Hydrochloride
This specific building block offers a unique combination of features that make it a highly valuable starting point for library synthesis and lead optimization.
Physicochemical Properties
A clear understanding of a building block's fundamental properties is the first step in its rational application.
| Property | Value | Source |
| CAS Number | 139769-14-5 | [2][3] |
| Molecular Formula | C₁₃H₁₄ClN | [2][3] |
| Molecular Weight | 219.71 g/mol | [2][3] |
| Appearance | Typically an off-white to pale solid | General Knowledge |
| Key Functional Groups | Primary Aromatic Amine, Biphenyl, Methyl Group | - |
Representative Synthesis
The construction of the 2-amino-3'-methylbiphenyl core is efficiently achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance, high yields, and mild reaction conditions.
A typical and reliable approach involves the coupling of 2-bromoaniline (or a protected version) with 3-methylphenylboronic acid. The hydrochloride salt is then formed in a final step to improve handling and stability.
// Nodes for Reactants, Intermediates, and Product Reactant1 [label="2-Bromoaniline"]; Reactant2 [label="3-Methylphenylboronic acid"]; Catalyst [label="Pd(PPh₃)₄\n(Palladium Catalyst)", fillcolor="#FBBC05"]; Base [label="Na₂CO₃ (aq)\n(Base)", fillcolor="#4285F4"]; Solvent [label="Toluene/Ethanol\n(Solvent System)"]; Intermediate [label="2-Amino-3'-methylbiphenyl\n(Free Base)"]; HCl [label="HCl in Ether"]; Product [label="2-Amino-3'-methylbiphenyl HCl\n(Final Product)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow {rank=same; Reactant1; Reactant2; Catalyst; Base; Solvent} -> Intermediate [label="Suzuki Coupling\nHeat (e.g., 80-100 °C)"]; Intermediate -> Product [label="Salt Formation"]; } caption: "Representative Suzuki coupling synthesis workflow."
Strategic Value in Medicinal Chemistry
The true power of 2-Amino-3'-methylbiphenyl hydrochloride lies not just in its structure, but in how each component can be strategically manipulated to solve common challenges in drug design.
The Amino Group: A Gateway to Diversity
The primary aromatic amine at the 2-position is the principal reactive handle. It provides a nucleophilic center for a vast array of chemical transformations, allowing for rapid generation of diverse compound libraries. This is critical during the hit-to-lead and lead optimization phases.
-
Amide Bond Formation: Coupling with a diverse set of carboxylic acids is the most common derivatization. This introduces a hydrogen bond donor (the N-H) and acceptor (the C=O), which are critical for target recognition. The R-group of the carboxylic acid can be varied to explore different regions of a binding pocket.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond donors and can act as bioisosteres for carboxylic acids or amides.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to secondary or tertiary amines, modulating the basicity and lipophilicity of the final compound.
The 3'-Methyl Group: A Tool for SAR Refinement
The seemingly simple methyl group on the second phenyl ring is a subtle but powerful tool for fine-tuning Structure-Activity Relationships (SAR) and improving drug-like properties.
-
Probing Steric Pockets: It introduces steric bulk in a specific vector, allowing chemists to probe for small hydrophobic pockets within a target's binding site. Its presence can enhance binding affinity if it fits snugly or abolish activity if it creates a steric clash.
-
Blocking Metabolic Hotspots: Aromatic rings are often susceptible to oxidative metabolism by Cytochrome P450 enzymes. Placing a methyl group can sterically hinder the approach of these enzymes to an adjacent position, blocking the formation of undesired metabolites and thereby increasing the compound's half-life.
-
Modulating Torsional Angle: While a meta-substituent has a less pronounced effect on the biphenyl torsional angle than an ortho-substituent, it can still influence the conformational preference of the molecule, which can be key for pre-organizing the ligand for optimal binding.
Exemplary Application: A Protocol for Library Synthesis
To illustrate the practical utility of this building block, we provide a detailed, self-validating protocol for a standard amide coupling reaction. This type of reaction is fundamental to library synthesis in nearly every drug discovery program.
Detailed Experimental Protocol: Parallel Amide Coupling
Objective: To synthesize a small library of N-(3'-methyl-[1,1'-biphenyl]-2-yl)amides from 2-Amino-3'-methylbiphenyl hydrochloride and a selection of carboxylic acids.
Reagents & Equipment:
-
2-Amino-3'-methylbiphenyl hydrochloride
-
A selection of carboxylic acids (e.g., benzoic acid, 4-fluorobenzoic acid, cyclohexanecarboxylic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Parallel synthesis reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon line for inert atmosphere
Step-by-Step Methodology:
-
Preparation of Amine Free Base (in situ):
-
In each reaction vial, add 2-Amino-3'-methylbiphenyl hydrochloride (1.0 eq, e.g., 50 mg).
-
Add anhydrous DMF to dissolve (approx. 2 mL).
-
Add DIPEA (2.2 eq) to neutralize the hydrochloride and act as a base for the coupling. Stir for 10 minutes at room temperature. The DIPEA serves to both free-base the starting material and scavenge the acid produced during the reaction.
-
-
Activation of Carboxylic Acid:
-
In separate vials, dissolve each carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) to this solution and stir for 15-20 minutes at room temperature. This pre-activation step forms the highly reactive HOBt-ester, minimizing side reactions.
-
-
Coupling Reaction:
-
Transfer the activated carboxylic acid solution (from Step 2) to the corresponding vial containing the amine solution (from Step 1).
-
Seal the vials and allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid and HOBt), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by flash column chromatography or preparative HPLC to yield the final product.
-
// Nodes Start [label="Start: 2-Amino-3'-methylbiphenyl HCl\nin reaction vial", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Step 1: In-situ Free-Basing\n- Add DMF\n- Add DIPEA (2.2 eq)\n- Stir 10 min", fillcolor="#FFFFFF"]; Step2 [label="Step 2: Acid Activation (Parallel)\n- Carboxylic Acid (1.1 eq)\n- HOBt (1.2 eq) & EDC (1.2 eq) in DMF\n- Stir 20 min", fillcolor="#FFFFFF"]; Step3 [label="Step 3: Coupling\n- Combine solutions from Step 1 & 2\n- Stir 12-18h at RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Step 4: Aqueous Work-up\n- Dilute with EtOAc\n- Wash with HCl, NaHCO₃, Brine", fillcolor="#FFFFFF"]; Step5 [label="Step 5: Isolation & Purification\n- Dry over MgSO₄\n- Concentrate\n- Purify (Chromatography)", fillcolor="#FFFFFF"]; End [label="Final Product:\nN-(3'-methyl-[1,1'-biphenyl]-2-yl)amide", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step3; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; } caption: "Experimental workflow for parallel amide synthesis."
Hypothetical SAR Data Presentation
To demonstrate the utility in an optimization campaign, consider the following hypothetical data for a series of amides synthesized from our title compound, targeting a generic protein kinase.
| Compound ID | R-Group (from R-COOH) | IC₅₀ (nM) | Lipophilicity (cLogP) |
| Ref-01 | Phenyl | 150 | 4.5 |
| Ref-02 | 4-Fluorophenyl | 75 | 4.7 |
| Ref-03 | Cyclohexyl | 320 | 4.2 |
| Ref-04 | 2-Thiophenyl | 95 | 4.1 |
Analysis: This data, though hypothetical, illustrates a typical SAR progression. The introduction of a fluorine atom at the 4-position of the phenyl ring (Ref-02) doubles the potency, suggesting a favorable interaction (e.g., hydrogen bond or dipole interaction) in that region of the binding pocket. The drop in potency with the more flexible cyclohexyl group (Ref-03) indicates that a flat, aromatic group is preferred in this position.
Conclusion and Future Outlook
2-Amino-3'-methylbiphenyl hydrochloride is more than just a chemical intermediate; it is a sophisticated tool for medicinal chemists. Its pre-configured structure combines a privileged biphenyl core with a versatile amino handle and a strategically placed methyl group for SAR modulation. This combination allows for the efficient exploration of chemical space and the rational design of potent, selective, and metabolically stable drug candidates. As drug discovery moves towards more complex targets and modalities, the demand for well-designed, high-quality building blocks like this one will only continue to grow.[4][5] Its application in areas such as fragment-based drug design, covalent inhibitor synthesis, and the development of proteolysis-targeting chimeras (PROTACs) represents a promising frontier for future research.
References
- Advancing Drug Discovery with Specialty Amino Acid Building Blocks. (2026, January 20). Ningbo Inno Pharmchem Co., Ltd.
- 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride.
- Chemists synthesize an improved building block for medicines. (2024, July 3). EurekAlert!
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004, May 31). MDPI.
- 2-Amino-3′-methylbiphenyl hydrochloride. Santa Cruz Biotechnology.
- 2-Amino-3′-methylbiphenyl hydrochloride. Santa Cruz Biotechnology (Chinese).
- Method for preparing 2-amino biphenyl derivative. (CN103819345A).
- Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017, May 3). Source not specified.
- Preparation of amino biphenyl derivatives.
- 3-Aminobiphenyl. Wikipedia.
- Exploring the Role of Amino Acid APIs in Drug Development and Formulation. (2024, November 26). Source not specified.
- The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. (2026, January 24). Ningbo Inno Pharmchem Co., Ltd.
- ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYL
- Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology.
- 2-Amino-3-methylbutanamide hydrochloride.
- Amino Acids for Pharmaceutical Industry. BOC Sciences.
- A “building block triangle” representing building blocks for medicinal chemistry.
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis and Utilization of 2-Amino-3'-methylbiphenyl Hydrochloride
Abstract & Scope
This technical guide details the optimized protocol for using 2-Amino-3'-methylbiphenyl hydrochloride (CAS 139769-13-4) in drug discovery workflows. While often viewed as a target, this biaryl aniline functions primarily as a versatile intermediate for constructing complex pharmacophores (e.g., kinase inhibitors).
This note covers two critical workflows:
-
Synthesis: The construction of the biaryl core via SPhos-mediated Suzuki-Miyaura cross-coupling, overcoming catalyst poisoning typical of free anilines.
-
Salt Formation & Utilization: Stabilization as the hydrochloride salt and strategies for downstream functionalization.
Molecule Profile
-
Chemical Name: 2-Amino-3'-methylbiphenyl hydrochloride[1][2]
-
Molecular Formula:
[2] -
Key Structural Features:
-
Biaryl Axis: Provides steric bulk and hydrophobic interaction potential.
-
Ortho-Amino Group: A "chemical handle" for Buchwald-Hartwig aminations, Sandmeyer reactions, or heterocycle formation (e.g., carbazoles).
-
Critical Considerations
The "Free Amine" Challenge in Suzuki Coupling
Synthesizing 2-amino-3'-methylbiphenyl directly from 2-bromoaniline presents a specific challenge: the free amino group (
The Solution: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . This bulky, electron-rich Buchwald ligand creates a steric shield around the Pd center, preventing amine coordination while facilitating oxidative addition of the aryl bromide.
Protocol A: Synthesis via SPhos-Mediated Suzuki Coupling
Reagents & Stoichiometry
| Component | Role | Equiv. | Mass/Vol (Example) |
| 2-Bromoaniline | Substrate (Electrophile) | 1.00 | 1.72 g (10 mmol) |
| 3-Methylphenylboronic acid | Substrate (Nucleophile) | 1.20 | 1.63 g (12 mmol) |
| Pd(OAc)₂ | Pre-catalyst | 0.02 (2 mol%) | 45 mg |
| SPhos | Ligand | 0.04 (4 mol%) | 164 mg |
| K₃PO₄ (Tribasic) | Base | 2.00 | 4.24 g |
| Toluene | Solvent (Organic Phase) | - | 40 mL |
| Water | Solvent (Aqueous Phase) | - | 4 mL |
Step-by-Step Procedure
-
Catalyst Pre-complexation (Crucial for Activity):
-
In a vial, dissolve Pd(OAc)₂ and SPhos in 5 mL of Toluene.
-
Stir at room temperature (RT) for 10 minutes. The solution should turn from orange to a dark red/brown, indicating the formation of the active
species.
-
-
Reaction Assembly:
-
To a 100 mL round-bottom flask (equipped with a condenser), add 2-Bromoaniline , 3-Methylphenylboronic acid , and K₃PO₄ .
-
Add the remaining Toluene (35 mL) and Water (4 mL).
-
Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (prevents homocoupling and phenol formation).
-
-
Initiation:
-
Add the pre-complexed Catalyst solution via syringe.
-
Heat the mixture to 80°C with vigorous stirring (1000 rpm) to ensure phase mixing.
-
-
Monitoring:
-
Monitor via HPLC or TLC (Eluent: 10% EtOAc in Hexanes). Reaction is typically complete in 2–4 hours.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (50 mL) and water (30 mL).
-
Separate layers. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over
, and concentrate under reduced pressure.
-
Protocol B: Generation of Hydrochloride Salt
The free base is an oil or low-melting solid prone to oxidation. The HCl salt is the stable, shelf-stable form.
Procedure
-
Dissolve the crude oily residue from Protocol A in Diethyl Ether (Et₂O) (approx. 10 mL per gram of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Dropwise, add 4M HCl in Dioxane (1.5 equivalents).
-
A white to off-white precipitate will form immediately.
-
Stir for 30 minutes at 0°C.
-
Filter the solid using a Buchner funnel.[3] Wash the cake with cold Et₂O.
-
Dry under vacuum at 40°C for 4 hours.
-
Target Yield: >85% (over 2 steps).
-
Appearance: White crystalline solid.
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the role of SPhos in protecting the Pd center from the amine substrate.
Figure 1: Catalytic cycle of the SPhos-mediated Suzuki coupling. The bulky ligand prevents the substrate's amine group from poisoning the catalyst during the oxidative addition phase.
Downstream Utility (The "Intermediate" Role)
Once synthesized, 2-Amino-3'-methylbiphenyl HCl serves as a pivot point for advanced synthesis.
A. Conversion to Aryl Halide (Sandmeyer)
To use this molecule as an electrophile in a subsequent Suzuki coupling (e.g., to attach a third ring):
-
Diazotization: Treat with
at 0°C. -
Iodination: Add KI.
-
Result: 2-Iodo-3'-methylbiphenyl (highly reactive Suzuki partner).
B. Buchwald-Hartwig Amination
To use as a nucleophile for C-N bond formation:
-
Partner: React with Aryl Bromides/Chlorides.
-
Conditions: Pd2(dba)3, XPhos, NaOtBu.
-
Result: Diaryl or Triaryl amines (common in OLEDs and pharmaceuticals).
Experimental Workflow Summary
Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by amine. | Ensure SPhos is fresh. Increase SPhos:Pd ratio to 2.5:1. |
| Homocoupling (Biaryl ether) | Oxygen presence.[4] | Degas solvents more thoroughly (freeze-pump-thaw is best). |
| Protodeboronation | Reaction too hot or wet. | Reduce temp to 70°C. Ensure boronic acid is in slight excess (1.2–1.5 eq). |
| Oiling out during Salting | Solvent too polar. | Use pure Et₂O or TBME. Do not use Methanol for the HCl step. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Altman, R. A., & Buchwald, S. L. (2006). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2, 2881–2887. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Santa Cruz Biotechnology. (n.d.). 2-Amino-3'-methylbiphenyl hydrochloride Product Data. Link
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Amino-3′-methylbiphenyl hydrochloride | CAS 139769-13-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategic Synthesis of Sterically Modulated Buchwald-Hartwig Ligands
Utilizing 2-Amino-3'-methylbiphenyl Hydrochloride as a Core Scaffold
Executive Summary
This application note details the protocol for synthesizing high-performance dialkylbiaryl phosphine ligands (Buchwald-Hartwig ligands) starting from 2-Amino-3'-methylbiphenyl hydrochloride . While standard ligands like JohnPhos or SPhos utilize unsubstituted or 2'-substituted biaryl backbones, the 3'-methyl congener offers a unique steric profile—providing "remote" bulk that modulates the catalyst's binding pocket without severely impeding oxidative addition.
This guide covers the full synthetic workflow:
-
Free-basing and Sandmeyer Iodination: Converting the aniline precursor to the aryl iodide.
-
Phosphinylation: Lithium-halogen exchange and trapping with chlorodialkylphosphines.
-
Precatalyst Formation (Optional): Stabilizing the ligand as a Pd(II) palladacycle.
Strategic Workflow & Mechanism
The synthesis relies on transforming the amino group into a hard halide (iodide) to facilitate efficient lithium-halogen exchange. Direct lithiation of the amine is not feasible; thus, the Sandmeyer reaction is the critical gateway.
Figure 1: Step-wise synthetic pathway from aniline salt to phosphine ligand.
Detailed Protocols
Phase 1: Preparation of 2-Iodo-3'-methylbiphenyl
The hydrochloride salt must first be neutralized to ensure accurate stoichiometry in the diazotization step. The subsequent Sandmeyer reaction replaces the amine with an iodine atom.
Reagents:
-
2-Amino-3'-methylbiphenyl hydrochloride (10.0 g, 45.5 mmol)
-
Sodium Nitrite (NaNO₂, 3.5 g, 50.0 mmol)
-
Potassium Iodide (KI, 22.6 g, 136.5 mmol)
-
Hydrochloric Acid (conc. HCl) and Sulfuric Acid (H₂SO₄)
Protocol:
-
Free-Basing: Suspend the hydrochloride salt in CH₂Cl₂ (100 mL) and treat with 1M NaOH (100 mL). Stir vigorously for 30 min. Separate the organic layer, dry over MgSO₄, and concentrate to yield the free aniline as a brown oil.
-
Acidification: Suspend the free aniline in water (40 mL) and add conc. H₂SO₄ (15 mL) dropwise at 0°C. Mechanical stirring is recommended due to slurry formation.
-
Diazotization: Prepare a solution of NaNO₂ (3.5 g) in water (10 mL). Add this dropwise to the aniline slurry at -5°C to 0°C . Critical: Keep temperature below 5°C to prevent decomposition to phenols. Stir for 45 min. The mixture should become a clear(er) solution.
-
Iodination: Dissolve KI (22.6 g) in water (40 mL). Add the cold diazonium solution slowly into the KI solution (kept at room temperature) with vigorous stirring.
-
Observation: Nitrogen gas will evolve rapidly, and a dark oil will separate.
-
-
Workup: Heat the mixture to 60°C for 1 hour to ensure completion. Cool, extract with diethyl ether (3 x 100 mL). Wash organics with saturated Na₂S₂O₃ (to remove iodine), 1M NaOH, and brine.
-
Purification: Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexanes) to yield 2-Iodo-3'-methylbiphenyl as a pale yellow oil/solid.
Phase 2: Ligand Synthesis (Phosphinylation)
This step installs the phosphine moiety via lithium-halogen exchange. The choice of chlorophosphine (R = Cyclohexyl or t-Butyl) determines the final ligand properties.
Reagents:
-
2-Iodo-3'-methylbiphenyl (5.0 g, 17.0 mmol)
-
n-Butyllithium (1.6 M in hexanes, 11.7 mL, 18.7 mmol)
-
Chlorodicyclohexylphosphine (Cy₂PCl, 4.1 g, 17.8 mmol)
-
Anhydrous THF (50 mL)
Protocol:
-
Setup: Flame-dry a 250 mL Schlenk flask and flush with Argon. Add the aryl iodide and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise over 20 minutes.
-
Mechanistic Note: The Iodine-Lithium exchange is extremely fast. Stir at -78°C for 1 hour. Do not warm up, or the biaryl lithium species may attack the THF or undergo scrambling.
-
-
Phosphine Addition: Dissolve Cy₂PCl in THF (10 mL) and add it dropwise to the lithiated species at -78°C.
-
Warming: Allow the reaction to warm to room temperature slowly overnight.
-
Quench & Workup: Quench with degassed water (2 mL). Concentrate to remove THF. Redissolve in Et₂O/Hexanes (1:1), wash with degassed brine, and dry over Na₂SO₄ under inert atmosphere.
-
Crystallization: Concentrate the organic layer. Recrystallize from hot Ethanol (degassed) or Methanol to obtain the final ligand: (2-Dicyclohexylphosphino)-3'-methylbiphenyl .
Analytical Validation & Data
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| ³¹P NMR | Singlet, δ -12.0 to -10.0 ppm | CDCl₃ (referenced to H₃PO₄) |
| ¹H NMR | Characteristic biaryl region; Cy-H multiplet (1.0-2.0 ppm) | 400 MHz CDCl₃ |
| Purity | >97% | HPLC / ³¹P NMR integration |
| Oxidation Stability | Moderate (Store under Argon) | Exposure test |
Key Diagnostic Signal: In the ¹H NMR, the 3'-methyl group typically appears as a singlet around 2.3-2.4 ppm. The absence of the N-H broad singlet (from the starting material) confirms conversion.
Application Context: Catalytic Utility
The 3'-methyl substituent provides a subtle "buttressing effect." Unlike 2'-substituents (like in SPhos or MePhos) which directly block the metal center to enforce reductive elimination, the 3'-methyl group exerts conformational pressure on the biaryl axis, increasing the barrier to rotation without overcrowding the Pd center.
This makes the ligand particularly effective for:
-
Sterically crowded Suzuki-Miyaura couplings.
-
C-N couplings with bulky anilines where 2'-substituents might be too hindered.
Figure 2: Simplified catalytic cycle highlighting the ligand's entry point and steric influence.
References
-
Buchwald, S. L., et al. "Rational Development of Practical Catalysts for C-N Bond Formation." Accounts of Chemical Research, 1998, 31(12), 805–818. Link
-
Wolfe, J. P., & Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 1999, 38(16), 2413–2416. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link
Solvent selection for dissolving 2-Amino-3'-methylbiphenyl hydrochloride in biological assays
Application Note: AN-2026-SOLV Optimized Solubilization Strategies for 2-Amino-3'-methylbiphenyl Hydrochloride in High-Throughput Biological Assays
Executive Summary
The accurate biological evaluation of 2-Amino-3'-methylbiphenyl hydrochloride (CAS 139769-13-4) is frequently compromised by suboptimal solvent selection.[1][2] While the hydrochloride salt form suggests aqueous solubility, the lipophilic nature of the biphenyl core creates a "solubility paradox" at physiological pH (7.4). This guide provides a scientifically grounded protocol for solubilizing this compound, prioritizing Dimethyl Sulfoxide (DMSO) as the primary vehicle while strictly defining limits to prevent solvent-induced cytotoxicity.
Physicochemical Context: The Solubility Paradox
To select the correct solvent, one must understand the behavior of the compound in changing pH environments.
-
The Salt Factor: As a hydrochloride salt, the compound is ionic and soluble in water if the pH remains acidic.
-
The pH Trap: The pKa of the anilinium ion (protonated amine) on a biphenyl ring is typically between 4.0 and 5.0. In a biological buffer (pH 7.4), the equilibrium shifts dramatically.[1][2] The HCl dissociates, and the amine deprotonates to its free base form .
-
The Consequence: The free base of 2-Amino-3'-methylbiphenyl is highly hydrophobic.[1] If you dissolve the salt in water (pH < 5) and then add it directly to a cell culture media (pH 7.4), the compound may spontaneously precipitate out of solution, leading to false negatives (compound not reaching the target) or variability (micro-crystals affecting cell viability).
Solvent Selection Matrix
The following table evaluates potential solvents based on solubility power, biological compatibility, and stability.
| Solvent System | Solubility Power (Salt) | Solubility Power (Free Base) | Biological Limit (v/v) | Recommendation |
| 100% DMSO | High | High | < 0.5% (Cell lines)< 0.1% (Primary cells) | Primary Choice. Solubilizes both forms; prevents precipitation during storage.[1][2] |
| Water (Acidified) | High | Low (Insoluble) | High (if pH neutralized) | Secondary Choice. Only for short-term use.[1][2] Risk of precipitation upon addition to assay.[1][2] |
| Ethanol (100%) | Moderate | High | < 1.0% | Alternative. Volatile; evaporation alters concentration.[1][2] Higher toxicity than DMSO in some lines.[1][2] |
| PBS (pH 7.4) | Low | Very Low | N/A | Avoid for Stock. High risk of immediate precipitation ("crashing out").[1] |
Protocol A: Preparation of Master Stock Solution (DMSO)
Rationale: DMSO is selected to maintain the compound in a dissolved state regardless of protonation status, ensuring long-term stability.
Materials:
-
Anhydrous DMSO (Spectroscopy grade, ≥99.9%)
-
Amber glass vials (Borosilicate)
Step-by-Step Methodology:
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation (the HCl salt is hygroscopic).
-
Weighing: Weigh the target mass (e.g., 10 mg).
-
Dissolution: Add the calculated volume of Anhydrous DMSO.
-
Formula:
-
-
Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visible particles remain.
-
Inspection: Hold the vial against a light source. The solution must be optically clear.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) in amber tubes. Store at -20°C or -80°C.
-
Shelf Life: ~6 months (DMSO is hygroscopic; repeated freeze-thaw cycles introduce water, degrading the compound).[1]
-
Protocol B: Serial Dilution for Biological Assays
Rationale: This "Intermediate Dilution" method prevents the "solvent shock" that occurs when a high-concentration organic stock hits an aqueous buffer, which often causes precipitation.
Experimental Workflow Diagram:
Caption: Step-wise dilution strategy to transition 2-Amino-3'-methylbiphenyl HCl from organic solvent to aqueous media without precipitation.
Procedure:
-
Thaw: Thaw one aliquot of Master Stock (50 mM) at Room Temperature (RT). Vortex.
-
Intermediate Dilution (100x concentrate):
-
Final Working Solution (1x):
-
Vehicle Control: Prepare a matching control containing only DMSO diluted exactly as above (Final 0.1% DMSO).
Quality Control & Troubleshooting
Self-Validating the Protocol: Before running valuable bioassays, perform a Light Scattering Check :
-
Prepare the "Final Working Solution" in a clear 96-well plate.
-
Measure Absorbance at 600 nm (OD600) or use a nephelometer.[1][2]
-
Criteria: The OD600 must be identical to the Vehicle Control. Any increase >0.01 OD units indicates micro-precipitation.[1][2]
Troubleshooting Table:
| Issue | Root Cause | Corrective Action |
| Cloudiness upon dilution | "Crash-out" of hydrophobic free base.[1][2] | 1. Lower the starting concentration.2. Warm media to 37°C before adding stock.3. Use an intermediate dilution step (Protocol B). |
| Cell toxicity in Control | DMSO concentration too high.[1][2] | Ensure final DMSO is < 0.1% for sensitive cells (e.g., primary neurons, stem cells).[1] |
| Yellowing of Stock | Oxidation of the amine. | Discard stock. Ensure storage was at -20°C in the dark. Use fresh anhydrous DMSO.[1][2] |
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[1][2] Retrieved from [Link]
-
Timm, M., et al. (2013). Optimizing solvent selection for toxicological assays.[1][2] Toxicology in Vitro.[1][2] (General principle citation regarding DMSO limits).
-
PubChem. 2-Amino-3'-methylbiphenyl hydrochloride Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link] (Note: General compound identifier link for verification).[1][2]
-
Way, L., et al. Solubility of amine salts in physiological buffers.[1][2] Journal of Pharmaceutical Sciences.[1][2][3] (Theoretical grounding for pKa-dependent precipitation).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-3'-methylbiphenyl hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Amino-3'-methylbiphenyl hydrochloride. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to help you achieve high purity for this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-Amino-3'-methylbiphenyl hydrochloride?
A1: The impurity profile of 2-Amino-3'-methylbiphenyl hydrochloride is heavily dependent on its synthetic route. A common method for its preparation is the Suzuki-Miyaura cross-coupling reaction. Impurities from this synthesis can include:
-
Homocoupling Products: Dimers of your starting materials (e.g., biphenyl from the boronic acid or a biaryl from the halide).[1][2]
-
Dehalogenation Products: The starting aryl halide may be reduced, leading to the corresponding arene.[1]
-
Protonation Byproducts: The boronic acid can be protonated, resulting in the formation of toluene.[1]
-
Residual Palladium Catalyst: Palladium residues from the catalyst can contaminate the final product.[3]
-
Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and boronic acid.
-
Solvent Adducts: Solvents used in the reaction or workup may form adducts with the product.
Q2: What types of isomers should I be aware of with 2-Amino-3'-methylbiphenyl hydrochloride?
A2: You should be mindful of two main types of isomers:
-
Positional Isomers: These isomers have the same molecular formula but differ in the position of the methyl group on the biphenyl scaffold (e.g., 2-Amino-2'-methylbiphenyl, 2-Amino-4'-methylbiphenyl). The regioselectivity of the synthesis will determine the prevalence of these isomers.[4]
-
Atropisomers: Due to hindered rotation around the biphenyl single bond, ortho-substituted biphenyls can exist as stable, non-superimposable stereoisomers called atropisomers. While 2-Amino-3'-methylbiphenyl has a substituent in the ortho position of one ring, the steric hindrance may or may not be sufficient to allow for the isolation of stable atropisomers at room temperature. Their presence would depend on the rotational barrier. Chiral chromatography may be necessary to separate these if they are present and stable.[5]
Q3: What is the recommended initial purification strategy for crude 2-Amino-3'-methylbiphenyl hydrochloride?
A3: For a crystalline solid like an amine hydrochloride, recrystallization is an excellent and often preferred initial purification technique.[6][7] It is effective at removing many process-related impurities and can significantly enhance the purity of your material. If recrystallization does not provide the desired purity, or if you are dealing with closely related isomers, chromatography would be the next logical step.
Q4: How can I assess the purity of my 2-Amino-3'-methylbiphenyl hydrochloride?
A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for quantitatively determining the purity of your compound and for detecting and separating isomers. A reversed-phase method using a C18 or, even better, a biphenyl stationary phase is recommended for enhanced separation of aromatic compounds.[8][9][10]
Troubleshooting Guides
Recrystallization
Issue: The compound does not dissolve in the hot solvent.
-
Cause: Insufficient solvent or an inappropriate solvent.
-
Solution:
-
Ensure the solvent is at its boiling point.
-
Incrementally add small portions of hot solvent until the solid dissolves.[7]
-
If a large volume of solvent is required, your compound may be poorly soluble. Consider a more polar solvent or a solvent mixture. For amine hydrochlorides, alcohols like isopropanol or ethanol are often good choices.[6][7]
-
Issue: No crystals form after cooling the solution.
-
Cause: The solution is not supersaturated, often because too much solvent was used.
-
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound.[7]
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.[7]
-
Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator.
-
Issue: The compound "oils out" instead of crystallizing.
-
Cause: The solute is coming out of solution above its melting point, or the solution is too concentrated.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly.
-
Consider using a solvent pair. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Column Chromatography
Issue: Poor separation of the desired product from an impurity.
-
Cause: The mobile phase is too polar, or the stationary phase is not providing adequate selectivity.
-
Solution:
-
Optimize Mobile Phase: Decrease the polarity of the eluent to increase the retention time and potentially improve separation.
-
Change Stationary Phase: If using a standard silica or C18 column, consider a biphenyl stationary phase. Biphenyl columns offer different selectivity for aromatic compounds and can resolve isomers that are difficult to separate on other phases.[8][9][10]
-
Gradient Elution: Employ a shallow gradient to better resolve closely eluting compounds.
-
Issue: The product peak is tailing.
-
Cause: The amine group is interacting strongly with acidic silanol groups on the silica gel surface.
-
Solution:
-
Add a Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This will compete for the active sites on the silica and improve peak shape.
-
Sample Overload: You may be loading too much material onto the column. Reduce the sample load.
-
Issue: The compound does not elute from the column.
-
Cause: The mobile phase is not polar enough, or the compound has very strong interactions with the stationary phase.
-
Solution:
-
Increase Eluent Strength: Gradually increase the polarity of the mobile phase.
-
Consider a Different Purification Mode: If the compound is very polar, reversed-phase chromatography may be a better option.
-
Experimental Protocols
Protocol 1: Recrystallization of 2-Amino-3'-methylbiphenyl hydrochloride
-
Solvent Selection:
-
Place a small amount of the crude material in several test tubes.
-
Add a few drops of different solvents (e.g., isopropanol, ethanol, methanol, water, or mixtures) to each tube.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
For amine hydrochlorides, isopropanol is often a good starting point.[7]
-
-
Dissolution:
-
Place the crude 2-Amino-3'-methylbiphenyl hydrochloride in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a boil with stirring.
-
Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[11]
-
-
Decolorization (Optional):
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot filter the solution through fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol 2: General Guidelines for Chromatographic Purification
-
Analytical Method Development (HPLC):
-
Column: Start with a C18 column and a biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[8]
-
Mobile Phase: A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance.
-
Optimization: Adjust the gradient and mobile phase composition to achieve good separation of the main peak from all impurities. Biphenyl phases may offer superior resolution for isomers.[9][10]
-
-
Preparative Chromatography (Flash or Prep-HPLC):
-
Scale-Up: Based on the optimized analytical method, scale up to a preparative column.
-
Loading: Dissolve the crude material in a minimum amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Run the optimized gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Summary
| Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Cost-effective, scalable, removes bulk impurities. | May not remove closely related isomers, potential for product loss in the mother liquor. | Initial purification of crude, crystalline solids. |
| Flash Chromatography | Good for separating compounds with different polarities, relatively fast. | May not resolve very similar isomers, uses larger volumes of solvent. | Removal of impurities with significantly different polarity. |
| Prep-HPLC | High resolution, excellent for separating isomers. | More expensive, lower throughput, requires specialized equipment. | Final purification step, separation of challenging isomers. |
References
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8).
- Evaluation of Retention and Selectivity Using Biphenyl St
- Enantiomer separation of polychlorinated biphenyl atropisomers and polychlorinated biphenyl retention behavior on modified cyclodextrin capillary gas chromatography columns - PubMed. (2000, January 14).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride - Benchchem.
- Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection - Thermo Fisher Scientific.
- WO2021014437A1 - Process for the preparation of biphenylamines - Google P
- Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com.
- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (2004, September 24).
- Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - MDPI. (2019, January 8).
- Troubleshooting | The Pharma Master.
- Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws].
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch M
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4).
- Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. (2021, April 15).
- Technical Support Center: Purification of 3-Phenoxyazetidine Intermedi
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 6).
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27).
- (2S,3R)-2-amino-2-methyl-3-phenylbutanoic acid - PubChem.
- Suzuki Coupling - Organic Chemistry Portal.
- 2-Amino-3′-methylbiphenyl hydrochloride | CAS 139769-13-4 | SCBT.
- 2'-Amino-biphenyl-3-carboxylic acid methyl ester | 177171-13-0 - Sigma-Aldrich.
- 2-Amino-3′-methylbiphenyl hydrochloride | CAS 139769-13-4 | SCBT.
- "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine - Digital Commons @ SPU. (2021, May 22).
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10).
- 2-methyl biphenyl, 643-58-3 - The Good Scents Company.
- Chromatography Products for Biomolecule Purification - Sartorius BIA Separ
- ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYL
- Polishing chromatography in process development - Cytiva. (2024, September 2).
- CHOOSING A CHROMATOGRAPHY RESIN FOR THE DOWNSTREAM PURIFICATION OF BIOTHERAPEUTICS - Thermo Fisher Scientific. (2020, August 4).
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC.
- Chromatography in the Biotech Industry: Purification of Biomolecules - Allied Academies.
- The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
- Two types of isomerism are shown by amino acids basically due to the presence of asymmet.
- Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure.
- Separ
- Amino Acid Isomer Separation Using the Intrada Amino Acid Column
- CN103819345A - Method for preparing 2-amino biphenyl derivative - Google P
- (PDF) Amino Protecting Groups Stability - Academia.edu.
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google P
- Preparation of amino biphenyl derivatives | Download Scientific Diagram - ResearchG
- 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 - ChemicalBook. (2025, August 25).
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine [digitalcommons.spu.edu]
- 5. Enantiomer separation of polychlorinated biphenyl atropisomers and polychlorinated biphenyl retention behavior on modified cyclodextrin capillary gas chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. designer-drug.com [designer-drug.com]
Minimizing oxidation of 2-Amino-3'-methylbiphenyl hydrochloride during storage
A Guide to Minimizing Oxidation During Storage
Welcome to the Technical Support Center for 2-Amino-3'-methylbiphenyl hydrochloride (CAS 139769-13-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a deep understanding of the principles behind them, enabling you to proactively protect your experiments and results.
Aromatic amines as a class of compounds are susceptible to oxidative degradation, which can be a significant concern during storage and handling. This guide will provide you with a comprehensive overview of the degradation pathways, best practices for storage, and methods for detecting and troubleshooting potential oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Amino-3'-methylbiphenyl hydrochloride provided as a hydrochloride salt?
A1: The hydrochloride salt form of 2-Amino-3'-methylbiphenyl significantly enhances its stability against oxidation. The free base form of an aromatic amine has a lone pair of electrons on the nitrogen atom which is susceptible to attack by oxidizing agents. In the hydrochloride salt, this lone pair is protonated, forming a more stable ammonium salt. This protonation effectively reduces the electron density on the nitrogen, making it less prone to oxidation.[1]
Q2: What are the primary drivers of oxidation for this compound?
A2: The primary drivers for the oxidation of aromatic amines are exposure to:
-
Atmospheric Oxygen: This is the most common oxidizing agent.
-
Light: Particularly UV light, which can catalyze oxidative reactions.
-
Heat: Elevated temperatures can accelerate the rate of degradation.
-
Incompatible Materials: Contact with strong oxidizing agents or certain metals can promote degradation.[2]
Q3: How can I visually identify if my sample of 2-Amino-3'-methylbiphenyl hydrochloride has started to oxidize?
A3: While a pure sample of 2-Amino-3'-methylbiphenyl hydrochloride is expected to be a white to off-white or light brownish powder, oxidation of aromatic amines often leads to the formation of colored impurities.[3] You may observe a gradual change in color, with the powder developing a yellowish, pinkish, or brownish hue over time. Any noticeable change in color from the initial appearance should be considered a potential indicator of degradation. However, visual inspection is not a substitute for analytical purity assessment.
Q4: What are the likely degradation products of oxidation?
A4: The oxidation of aromatic amines can lead to a variety of products, including N-oxides, nitroso, and nitro compounds. Polymerization can also occur, resulting in complex, often colored, mixtures. The specific degradation profile will depend on the conditions of exposure.
Q5: Is the 3'-methyl group on the biphenyl ring a concern for stability?
A5: The methyl group is an electron-donating group, which can slightly increase the electron density of the aromatic system. While the primary site of oxidation is the amino group, the overall electronic nature of the molecule can influence its susceptibility to oxidation. However, the protonation of the amine in the hydrochloride salt form is the most critical factor in ensuring stability.
Troubleshooting Guide: Investigating and Managing Oxidation
This section provides a structured approach to troubleshooting suspected oxidation of your 2-Amino-3'-methylbiphenyl hydrochloride sample.
Problem: I suspect my sample has degraded.
Initial Assessment:
-
Visual Inspection: Note any changes in the color or physical appearance of the powder compared to a new or properly stored lot.
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (see Best Practices section below). Check for any breaches in the container seal or exposure to light and heat.
-
Check Experimental Results: Unexpected or inconsistent results in your experiments can be an indicator of reagent degradation.
Analytical Workflow for Purity Assessment:
If you suspect degradation, a purity assessment is recommended. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.
**dot graph TD { A[Suspected Degradation] --> B{Visual Inspection}; B --> C{Review Storage History}; C --> D{Perform Purity Analysis}; D --> E[HPLC Purity Check]; E --> F{Purity >98%?}; F -- Yes --> G[Continue Use]; F -- No --> H[Quarantine and Replace]; } caption="Workflow for troubleshooting suspected degradation." /dot
Experimental Protocol: HPLC Purity Assessment
This protocol is a general guideline and may need to be optimized for your specific equipment and requirements.
Objective: To determine the purity of 2-Amino-3'-methylbiphenyl hydrochloride and detect the presence of degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ammonium formate or phosphate buffer (pH adjusted)
-
Water (HPLC grade)
-
2-Amino-3'-methylbiphenyl hydrochloride reference standard
-
Sample of 2-Amino-3'-methylbiphenyl hydrochloride for testing
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for aminobiphenyls is a mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium formate at pH 3.0). A gradient elution may be necessary to separate all components.[4]
-
Standard Preparation: Accurately weigh and dissolve a known amount of the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare a solution of the test sample at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile and buffer gradient (e.g., start with 20% acetonitrile and ramp up to 80% over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm[4]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatogram of the sample to the reference standard. The appearance of new peaks or a decrease in the main peak area indicates the presence of impurities or degradation.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
| Parameter | Typical Value | Reference |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) | General Practice |
| Mobile Phase | Acetonitrile/Ammonium Formate Buffer (pH 3.0) | [4] |
| Flow Rate | 1.0 mL/min | General Practice |
| Detection | UV at 250 nm | [4] |
| Temperature | Ambient | General Practice |
Best Practices for Storage and Handling
Proactive measures are the most effective way to prevent the oxidation of 2-Amino-3'-methylbiphenyl hydrochloride.
Optimal Storage Conditions
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[5][6] For frequent use, consider transferring smaller aliquots into separate vials under an inert atmosphere to minimize exposure of the bulk material.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.[2]
-
Container: Keep the container tightly sealed to prevent moisture and air ingress.
**dot graph TD { A[Storage Best Practices] --> B[Cool & Dry]; A --> C[Inert Atmosphere]; A --> D[Protect from Light]; A --> E[Tightly Sealed Container]; } caption="Key storage recommendations." /dot
Handling Procedures
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Minimize Exposure: When weighing or handling the compound in the open, do so quickly to minimize its exposure to air.
-
Use Clean Equipment: Ensure all spatulas and weighing boats are clean and dry to avoid contamination.
-
Resealing: After use, flush the container with an inert gas before tightly resealing.
Advanced Stability Enhancement
For applications requiring the highest stability, consider the following:
-
Antioxidants: In some formulations, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can help to mitigate oxidation.[2][7][8] However, the compatibility and potential for interference with your specific application must be carefully evaluated.
-
Inert Gas Packaging: For long-term storage, consider purchasing the compound in ampoules sealed under argon or in specialized packaging with an oxygen-scavenging layer.[5][9]
By adhering to these guidelines, you can significantly extend the shelf-life of your 2-Amino-3'-methylbiphenyl hydrochloride and ensure the reliability and reproducibility of your research.
References
- ManTech Publications. (2025, December 16). Chemical Stability of Drug Substances: Strategies in Formulation Development.
- Pharmaguideline. (2025, April 9).
- GEA.
- Istay Kimya. Industrial Applications of Antioxidants: Enhancing Product Stability.
- Zhang, C., et al. (2024, August 3). Visual Sensor Array for Multiple Aromatic Amines via Specific Ascorbic Acid Oxidase Mimic Triggered Schiff-Base Chemistry.
- EP1067927B1. (Patent).
- Waterman, K. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
- Air Products. Packaging / Inerting / Blanketing for Pharmaceuticals.
- Aperna Kulkani. (2022, June 5).
- Linde. White Paper: Inerting in the chemical industry.
- SIELC Technologies.
- Davis, M. R., et al. (1995). Quantitative immunohistochemical analysis of 4-aminobiphenyl-DNA in cultured cells and mice: comparison to gas chromatography/mass spectroscopy analysis. PubMed.
- A&E Connock. (2020, December 16). A Brief Guide to Chemical Packaging.
- Roberts, J. D., & Caserio, M. C. (2021, July 31). 23.
- Benchchem. (2025). A Comparative Guide to HPLC Purity Validation of 2-(4-Aminophenyl)sulfonylaniline.
- Jurado-Sánchez, B., et al. (2023, May 20).
- Kumar, L., et al. (2021).
- Sigma-Aldrich. 2-Aminobiphenyl 97 90-41-5.
- The Packaging Company. (2024, September 24). Strategies to Protect Packaging against Oxygen and Air Exposure.
- Popović, B., et al. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI.
- D'Acquarica, I., et al. (2023, February 9).
- Blok, D. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.
- BYJU'S. Identification of Primary Amines, Secondary Amines and Tertiary Amines.
- NICNAS. (2015, April 24). p-Toluidine and its salts: Human health tier II assessment.
- BOC Sciences. (2026, January 19).
- ResearchGate. Total ion GC-MS chromatogram of the main metabolites of biphenyl (1)....
- Loba Chemie. (2015, April 9). P-TOLUIDINE HYDROCHLORIDE FOR SYNTHESIS MSDS CAS No.
- Singh, L., & Sharma, P. (2026, February 13). Salt Selection in Drug Development. Pharmaceutical Technology.
- Kim, J., et al. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC.
- Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
Sources
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. lobachemie.com [lobachemie.com]
- 4. HPLC Separation of Aminobiphenyls | SIELC Technologies [sielc.com]
- 5. Inert Gas Packing [gea.com]
- 6. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 7. istaykimya.com [istaykimya.com]
- 8. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 9. Strategies to Protect Packaging against Oxygen and Air Exposure - Brown Packaging [brownpackaging.com]
Resolving hygroscopic issues with 2-Amino-3'-methylbiphenyl hydrochloride salt
Ticket Subject: Resolving Hygroscopicity, Clumping, and Stoichiometric Drift Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering handling difficulties with 2-Amino-3'-methylbiphenyl hydrochloride (CAS: 139769-13-4). This is a common challenge with electron-rich biaryl aniline salts. The hydrochloride counter-ion, while popular for initial crystallization, possesses a high charge density that creates a significant lattice energy mismatch, inviting atmospheric water to stabilize the crystal structure.
This guide provides a tiered troubleshooting approach:
-
Immediate Handling: Techniques to weigh and use the current batch accurately.
-
Restoration: Protocols to dry and purify compromised material.
-
Chemical Engineering: Methods to alter the salt form for long-term stability.
Tier 1: Immediate Handling & Diagnostics
User Question: The salt has turned into a sticky gum or clumps immediately upon opening. Is it degraded?
Technical Diagnosis: Not necessarily. Aniline hydrochlorides are hygroscopic (absorb moisture) and deliquescent (dissolve in absorbed moisture). However, they are also prone to oxidation.
-
White/Off-White Clumps: Likely just wet. Recoverable via drying.[1]
-
Dark Brown/Black Gum: Significant oxidation (formation of diazo/azo species). Purity is compromised. Recrystallization or re-synthesis is required.
User Question: How do I weigh this accurately for a Suzuki coupling if the weight keeps increasing on the balance?
Protocol: Weighing by Difference (The "Zero-Exposure" Method) Do not weigh hygroscopic solids directly onto a spatula or open boat.
-
Dry a vial and cap in an oven; cool in a desiccator.
-
Add an approximate amount of the salt to the vial inside a glovebox or glovebag. Close tightly.
-
Weigh the full vial outside the box (
). -
Quickly transfer the solid into your reaction vessel.
-
Immediately recap and weigh the empty vial (
). -
Mass Added =
.
Tier 2: Restoration (Drying & Purification)
User Question: Vacuum drying isn't working. The material stays sticky. What am I doing wrong?
Root Cause: Standard vacuum ovens often fail because the ambient humidity in the lab back-streams into the oven when the pump is off, or the vacuum level is insufficient to break the water-lattice bond.
Protocol A: Azeotropic Drying (The "Chemical" Dry)
This is the most effective method for recovering "gummy" aniline salts without thermal decomposition.
-
Dissolution: Dissolve the wet salt in a minimum amount of Methanol (MeOH) .
-
Entrainer Addition: Add 10 volumes of Toluene or Benzene .
-
Evaporation: Rotary evaporate. The toluene/methanol/water azeotrope will carry off the moisture.
-
Repetition: Repeat the toluene addition and evaporation 2x.
-
Final State: The residue should foam up into a dry solid. Scrape this solid and dry in a vacuum desiccator over
.
Protocol B: The "Double-Trap" Vacuum Desiccation
If you must use an oven/desiccator, you need a chemical drying train.
| Drying Agent | Suitability | Mechanism | Notes |
| Phosphorus Pentoxide ( | Best | Chemical Reaction | Irreversible. Forms phosphoric acid. Best for final polishing. |
| Silica Gel (Blue/Orange) | Poor | Adsorption | Only reduces humidity to ~10-20%. Insufficient for amine HCl salts. |
| KOH Pellets | Good | Absorption | Also neutralizes trace acid vapors. Good for protecting the pump. |
Visual Workflow: Material Restoration
Figure 1: Decision logic for restoring compromised 2-Amino-3'-methylbiphenyl hydrochloride.
Tier 3: Chemical Engineering (The "Cure")
User Question: I need to store this for 6 months. The HCl salt is too unstable. What are my alternatives?
Expert Insight: The hydrochloride salt is often chosen for "crystallizability" rather than stability. For long-term storage or highly sensitive catalytic cycles (like Buchwald-Hartwig), you should convert the salt.
Option 1: Free-Basing (In-Situ)
If the hygroscopicity is causing stoichiometry errors, skip the salt isolation entirely.
-
Suspend the HCl salt in water/DCM.
-
Neutralize with sat.
.[2][3] -
Extract the organic layer, dry over
, and concentrate. -
Use the oil (Free Base) immediately. Note: Aniline free bases oxidize faster than salts, so do not store this form.
Option 2: Salt Switching (Counter-Ion Engineering)
Switching to a less polar, more lipophilic counter-ion packs the crystal lattice more tightly, excluding water.
-
Recommended Alternative: Tosylate (p-Toluenesulfonate) or Fumarate .
-
Why? These anions are larger and more hydrophobic than chloride.
Protocol: Converting HCl to Tosylate
-
Free Base: Perform the "Free-Basing" extraction described above.
-
Acid Addition: Dissolve the free base in dry Ethanol or Ethyl Acetate.
-
Precipitation: Add 1.0 equivalent of p-Toluenesulfonic acid monohydrate (dissolved in minimal EtOH).
-
Isolation: Cool to 0°C. The Tosylate salt usually crystallizes as non-hygroscopic needles.
Visual Workflow: Salt Selection Strategy
Figure 2: Strategic selection of salt forms based on experimental timelines.
References
-
Stahl, P. H., & Wermuth, C. G. (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[4] Wiley-VCH.[5] (The definitive guide on counter-ion selection and hygroscopicity mechanisms).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying organic salts).
-
BenchChem Technical Support. (2025). Effective Drying of Aniline Hydrochloride Salts. (General procedures for handling deliquescent anilines).
Sources
Purification techniques for crude 2-Amino-3'-methylbiphenyl hydrochloride
The following guide is designed as a specialized Technical Support Center for process chemists and researchers working with 2-Amino-3'-methylbiphenyl hydrochloride .
It synthesizes industrial purification logic (homologous to Boscalid intermediate processing) with specific troubleshooting for lipophilic aniline salts.
Ticket Type: Purification & Troubleshooting Guide Applicable CAS: 13589-72-5 (Free Base reference) | Salt Form: Hydrochloride User Level: Senior Researcher / Process Chemist
Triage: Initial Assessment
Before initiating a purification protocol, characterize your crude material to select the correct workflow.
| Observation | Probable Cause | Recommended Action |
| Pink/Red Coloration | Oxidation of aniline (azo/nitroso formation). | Pre-treatment required. See Protocol A (Antioxidant Wash). |
| Dark Brown/Black | Residual Palladium (Pd) from Suzuki coupling.[1][2] | Scavenging required. See Protocol B (Pd Removal). |
| Sticky/Oiling Solid | Trapped solvent or eutectic impurity mixture. | Solvent Switch. See Troubleshooting: Oiling Out. |
| Low Melting Point | Presence of regioisomers (e.g., 4'-methyl). | Recrystallization. See Protocol C. |
The Purification Logic (Workflow)
The purification of biphenyl amines relies on the "Phase-Switch" strategy. The molecule is lipophilic in its free base form but ionic in its HCl salt form. We exploit this drastic solubility change to reject non-basic impurities (unreacted aryl halides, boronic acids, and neutral catalysts).
Decision Matrix (DOT Visualization)
Figure 1: The Phase-Switch Workflow. Impurities are removed by switching between lipophilic (scavenging) and ionic (crystallization) states.
Detailed Protocols
Protocol A: Antioxidant Wash (Color Removal)
Use this if the material is pink/red. Aniline oxidation products are autocatalytic; remove them early.
-
Dissolve crude free base in Toluene or Ethyl Acetate (10 mL/g).
-
Wash the organic layer twice with 5% aqueous Sodium Metabisulfite (
). -
Wash once with brine.
-
Dry over
and proceed immediately to Salt Formation.
Protocol B: Palladium Removal (The "Boscalid" Standard)
Biphenyl amines synthesized via Suzuki coupling often retain Pd. Crystallization alone rarely removes Pd efficiently. Option 1: Chemical Scavenging (High Throughput)
-
Dissolve crude base in THF or Toluene.
-
Add SiliaMetS® Thiol or Thiourea functionalized silica (50 wt% loading relative to Pd content).
-
Stir at 50°C for 2 hours.
-
Filter hot through a Celite pad.
Option 2: The Bisulfite Complex (Cost Effective)
-
Dissolve crude in Toluene.
-
Extract with a 20% aqueous solution of Sodium Bisulfite at 60°C.
-
Citation Support: This method forms a water-soluble
complex, effectively pulling Pd into the aqueous phase [1].
-
Protocol C: Reactive Crystallization (Salt Formation)
This is the critical purification step. Do not simply add HCl to a solid.
Reagents:
-
Solvent A: Isopropanol (IPA) (Solubilizes the salt at high temp).
-
Solvent B: Toluene (Anti-solvent, keeps impurities in solution).
-
Acid: Conc. HCl (37%) or HCl in IPA (5-6N) .
Step-by-Step:
-
Dissolution: Dissolve 10g of Crude Free Base in 50 mL Toluene . Heat to 40°C.
-
Protonation: Add 1.1 equivalents of HCl (dropwise).
-
Observation: A thick slurry will form immediately.
-
Troubleshooting: If it oils out, the solution is too non-polar. Add IPA (5-10 mL) until the oil resolves into a suspension.
-
-
Digestion: Heat the slurry to 70°C.
-
If the solid does not dissolve, add more IPA dropwise until a clear solution is almost achieved (refluxing).
-
-
Cooling: Turn off heat and allow to cool slowly to Room Temp (RT) with gentle stirring.
-
Critical: Rapid cooling traps impurities.
-
-
Isolation: Filter the white crystals. Wash the cake with cold Toluene/IPA (9:1 mixture).
Troubleshooting & FAQs
Issue: "The product is oiling out instead of crystallizing."
Diagnosis: This is a common phenomenon with lipophilic amine salts. The "oil" is a supersaturated liquid phase of the salt containing impurities and water. Fix:
-
Reheat the mixture to reflux.
-
Add Seed Crystals: If available, add a few mg of pure product.
-
Azeotrope: If you used aqueous HCl, water might be causing the phase split. Distill off a portion of the solvent (Toluene/Water azeotrope) to dry the system.
-
Solvent Polarity: Add more IPA. The salt needs a polar protic environment to form a lattice rather than an amorphous oil.
Issue: "My yield is low (<60%)."
Diagnosis: The salt is too soluble in the mother liquor. Fix:
-
Check the IPA:Toluene ratio . If you used too much IPA, the salt won't precipitate.
-
Anti-solvent crash: After cooling to RT, add Heptane or MTBE dropwise to force the salt out of solution.
-
Temperature: Cool the slurry to 0-5°C before filtration.
Issue: "Palladium content is still >20 ppm after crystallization."
Diagnosis: Pd coordinates strongly to the nitrogen in the biphenyl amine. Fix: You must scavenge before salt formation. Once the lattice forms, Pd is trapped inside the crystal defects. Revert the salt to free base (NaOH/DCM extraction), perform Protocol B , and re-crystallize.
Solubility Profile (Reference Data)
| Solvent | Free Base Solubility | HCl Salt Solubility (20°C) | HCl Salt Solubility (80°C) | Role in Purification |
| Water | Insoluble | Sparingly Soluble | Soluble | Avoid (unless recrystallizing from water/EtOH) |
| Toluene | Soluble | Insoluble | Insoluble | Anti-solvent / Impurity carrier |
| Isopropanol | Soluble | Sparingly Soluble | Soluble | Primary Crystallization Solvent |
| Ethyl Acetate | Soluble | Insoluble | Sparingly Soluble | Anti-solvent |
| DCM | Soluble | Soluble | Soluble | Good for transport, bad for crystallization |
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis.
-
Organic Process Research & Development. (2014). Process for the removal of palladium from amino-pyridine carboxylates (Homologous chemistry).[7] US Patent 2014093566A1.
-
Needham, T. E. (1970).[8] The Solubility of Amino Acids in Various Solvent Systems.[8][9] University of Rhode Island.[8] (General principles of amino/salt solubility).
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]
- 4. A novel process concept for the three step Boscalid® synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 6. biotage.com [biotage.com]
- 7. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
Controlling pH sensitivity of 2-Amino-3'-methylbiphenyl hydrochloride in aqueous solution
Senior Application Scientist Desk Subject: Controlling pH Sensitivity, Solubility, and Stability in Aqueous Systems[1][2][3]
Executive Summary: The Physicochemical Challenge
You are likely encountering issues with 2-Amino-3'-methylbiphenyl hydrochloride (CAS: 139769-13-4) because of its steep pH-dependent solubility profile.[1][2][3] As a hydrochloride salt of a lipophilic weak base (anilinium derivative), this compound behaves as a "switch."[2]
-
pH < 3.5 (Acidic): Protonated (
), ionic, and water-soluble.[1][2][3] -
pH > 4.5 (Weak Acid/Neutral): Deprotonated (
), neutral, and highly lipophilic (insoluble).[1][2]
Most experimental failures occur when researchers attempt to dissolve this salt directly in neutral biological buffers (like PBS, pH 7.4), causing immediate "crashing out" (precipitation) or erratic assay results.[1][2] This guide provides the protocols to control these variables.
Module 1: Solubility & Stock Preparation
FAQ: Why does my sample precipitate when added to PBS or cell culture media?
Diagnosis: You have crossed the pKa threshold .[1][2][3] The pKa of the 2-aminobiphenyl core is approximately 3.8 – 4.2 .[1][3] At pH 7.4, the Henderson-Hasselbalch equation dictates that >99.9% of the compound exists as the neutral free base .[1][3] The free base of 2-amino-3'-methylbiphenyl is highly hydrophobic (LogP > 3.[1][2][3]0) and will not remain in the aqueous phase.[3]
Corrective Protocol: The "Acid-Spike" Method Do not dissolve directly in neutral buffer.[1][2][3] Use this two-step solubilization method to maintain stability during dilution.[1][3]
-
Primary Stock (Solvent-Based):
-
Working Solution (Aqueous):
-
Option A (Analytical/HPLC): Dilute into water acidified with 0.1% Formic Acid or 0.05% TFA (Trifluoroacetic acid).[1][2][3] This keeps pH < 3, ensuring the salt form (
) remains dominant.[2] -
Option B (Biological Assays): If you must use pH 7.4, you cannot exceed the solubility limit of the free base (often < 50 µM).[1][2] You must "spike" the DMSO stock into the buffer with rapid vortexing to disperse the compound before micro-precipitates form.[3]
-
Visual Guide: Solubility Decision Tree
Caption: Workflow for preventing precipitation. The critical control point is maintaining acidic pH or using organic co-solvents.
Module 2: Stability & Oxidation Control
FAQ: Why did my clear solution turn pink/brown after 24 hours?
Diagnosis: Oxidative Degradation. Aniline derivatives (aromatic amines) are electron-rich and prone to oxidation by atmospheric oxygen, forming radical cations that polymerize into colored azo/azine compounds.[1][2][3] This process is accelerated by light and trace metals.[3]
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism |
|---|---|---|
| Storage | Amber glass vials | Blocks UV light which catalyzes radical formation.[1][2][3] |
| Atmosphere | Argon/Nitrogen purge | Displaces dissolved
Module 3: Chromatography (HPLC/LC-MS)
FAQ: I see severe peak tailing or split peaks in HPLC. How do I fix this?
Diagnosis: Silanol Interactions.
At pH > 4, the compound is partially deprotonated.[1][2] However, at pH < 3 (common mobile phases), the compound is positively charged (
Method Optimization Guide:
Scenario A: Low pH (Standard)
-
Mobile Phase: Water/Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) .[1][2][3]
-
Why: TFA is an ion-pairing agent.[1][2][3] The trifluoroacetate anion pairs with the protonated amine, masking the positive charge and preventing interaction with silanols.
Scenario B: High pH (Alternative)
-
Column: High-pH stable C18 (e.g., Waters XBridge, Agilent Poroshell HPH).[1][2][3]
-
Why: At pH 10, the compound is fully deprotonated (neutral).[2] It interacts purely via hydrophobic retention, often yielding sharp, symmetrical peaks.[2]
Visual Guide: Chromatographic Species Equilibrium
Caption: The "Switch" mechanism. LC methods must select one state: fully charged (with ion pairing) or fully neutral (high pH).[1][2]
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10060246, 2-Amino-3'-methylbiphenyl derivatives.[1][2][3] Retrieved from .[1][2][3]
-
Sielc Technologies. HPLC Separation of Aminobiphenyl Isomers. (Demonstrates the necessity of acidic buffering for amine isomer separation). Retrieved from .[1][2][3]
-
Penta Chemicals (2024). Safety Data Sheet: Aniline Hydrochloride.[1][2][3][4] (General handling and stability data for aniline salts). Retrieved from .[1][2][3]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography.[1][2][3] Journal of Chromatography A. (Authoritative source on silanol interactions with amines).[1][3]
Note: Specific pKa values are estimated based on the structural analogy to 2-aminobiphenyl (pKa ~3.8-4.[1][2][3]2) and general aniline derivative chemistry.
Sources
- 1. (S)-2-Amino-3-biphenyl-3-yl-propionic acid | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride | C14H21ClN2O3 | CID 53530141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
Validation & Comparative
High-Resolution Analytical Comparison: 2-Amino-3'-methylbiphenyl Hydrochloride
Executive Summary & Strategic Relevance
Compound: 2-Amino-3'-methylbiphenyl hydrochloride (HCl) CAS (Free Base): 120484-50-6 (Salt forms often unlisted; derived from base) Primary Application: Key intermediate in Suzuki-Miyaura cross-coupling for biaryl pharmacophores; scaffold for AT1 receptor antagonists.
This guide provides a technical analysis of the 1H NMR spectrum of 2-Amino-3'-methylbiphenyl HCl, contrasting it with its free base form and common regioisomeric impurities (e.g., 2-Amino-4'-methylbiphenyl). For drug development professionals, distinguishing the salt form is critical for solubility profiling and stability, while regioisomer detection ensures downstream catalytic efficiency.
Chemical Structure & Numbering Logic
Before analyzing the spectrum, we must establish the proton environments. The biphenyl core consists of two rings:
-
Ring A (Aniline ring): Contains the amine/ammonium group at position 2.
-
Ring B (Tolyl ring): Contains the methyl group at position 3'.
Figure 1: Connectivity and key diagnostic environments for 2-Amino-3'-methylbiphenyl.
Experimental Protocol: Sample Preparation
To observe the hydrochloride salt protons effectively, solvent choice is non-negotiable.
Method A: HCl Salt Analysis (Recommended)
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Rationale: Chloroform-d (CDCl3) often leads to precipitation of the salt or rapid exchange of the ammonium protons, making them invisible. DMSO-d6 stabilizes the ionic species and slows proton exchange, revealing the ammonium signal.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Acquisition: 16 scans minimum; relaxation delay (d1) ≥ 2.0s to ensure integration accuracy of the methyl singlet.
Method B: Free Base Comparison
-
Rationale: Standard organic solubility; provides clear resolution of the aromatic region without solvent viscosity broadening.
Spectral Analysis & Comparison
Region 1: The Exchangeable Protons (Diagnostic for Salt Formation)
This is the primary indicator of successful salt formation.
| Feature | Free Base (in CDCl3) | HCl Salt (in DMSO-d6) | Mechanistic Cause |
| Chemical Shift | 3.5 – 4.0 ppm | 9.5 – 10.5 ppm | Protonation of Nitrogen |
| Multiplicity | Broad Singlet (2H) | Broad Singlet (3H) | sp³ hybridization & charge |
| Integration | Integrates to 2 | Integrates to 3 | Addition of H+ from HCl |
Analyst Note: In the HCl salt, the ammonium protons (-NH3+) are strongly deshielded by the positive charge and hydrogen bonding with DMSO. If you see a peak at ~4.0 ppm in your "salt" sample, you have incomplete protonation or free base contamination.
Region 2: The Aliphatic Region (Methyl Group)
Used to distinguish the 3'-methyl isomer from the 4'-methyl impurity.
-
Chemical Shift: δ 2.30 – 2.40 ppm.
-
Signal: Singlet (s).
-
Isomer Discrimination:
-
3'-Methyl (Target): The methyl group is in the meta position relative to the biaryl bond. It typically appears slightly upfield or distinct from the 4'-methyl due to different ring current environments.
-
4'-Methyl (Impurity): Often appears at δ 2.38–2.42 ppm.
-
Critical Check: If the aromatic region shows a symmetric AA'BB' pattern for Ring B, you likely have the 4'-methyl isomer, not the 3'-methyl target.
-
Region 3: The Aromatic Region (6.8 – 7.6 ppm)
The biphenyl system creates a complex overlapping region.
-
Ring A (Aniline side):
-
In the Free Base , the protons ortho to the amine (C3) are shielded (upfield, ~6.7-6.8 ppm) due to the lone pair donation into the ring.
-
In the HCl Salt , this shielding is lost because the lone pair is occupied by a proton. The C3 proton shifts downfield (towards ~7.3-7.5 ppm), compressing the aromatic region.
-
-
Ring B (Tolyl side):
-
3'-Methyl Pattern: Look for a singlet-like aromatic proton (C2') isolated between the methyl and the biaryl bond, and a triplet (t) for C5'. This lack of symmetry distinguishes it from the para-substituted isomer.
-
Decision Tree for Purity Assessment
Use this workflow to validate your synthesized or purchased material.
Figure 2: Analytical workflow for validating 2-Amino-3'-methylbiphenyl HCl.
Comparative Data Summary
The following table synthesizes data from standard biphenyl shifts and amine salt effects to provide a reference standard.
| Proton Group | 2-Amino-3'-Me-Biphenyl HCl (DMSO-d6) | 2-Amino-3'-Me-Biphenyl Base (CDCl3) | 2-Amino-4' -Me-Biphenyl (Impurity) |
| -NHx | 9.5 - 10.2 ppm (3H, br s) | 3.6 - 3.8 ppm (2H, br s) | 3.6 - 3.8 ppm (Base) |
| -CH3 | 2.35 ppm (3H, s) | 2.38 ppm (3H, s) | 2.40 ppm (3H, s) |
| Ar-H (Ring A) | 7.2 - 7.6 ppm (Deshielded) | 6.7 - 7.3 ppm (Shielded C3) | Similar to 3'-Me |
| Ar-H (Ring B) | Asymmetric (m) | Asymmetric (m) | Symmetric (d, 8Hz) |
References
-
Suzuki-Miyaura Coupling Standards
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
- Amine Salt Chemical Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Refer to Chapter 4 on Proton NMR of Ammonium Salts).
-
Biphenyl Isomer Data
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3176 (4'-methylbiphenyl data used for symmetry comparison). Link
-
-
Synthesis Verification
-
PubChem. (2024). 2-Aminobiphenyl Compound Summary. Link
-
Sources
FTIR Characterization Guide: 2-Amino-3'-methylbiphenyl Hydrochloride
Topic: FTIR Characteristic Peaks of 2-Amino-3'-methylbiphenyl Hydrochloride Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 2-Amino-3'-methylbiphenyl hydrochloride (CAS: 139769-13-4). As a key intermediate in the synthesis of biaryl-based pharmaceuticals (e.g., Eltrombopag precursors), precise structural verification is critical.
This document distinguishes the hydrochloride salt from its free base and structural isomers (e.g., 4'-methyl analogs) using diagnostic spectral windows. The analysis is derived from first-principles vibrational spectroscopy of biphenyl systems and primary amine salts.
Structural Analysis & Vibrational Logic
To accurately interpret the spectrum, the molecule must be deconstructed into its constituent vibrational moieties.
-
Core Skeleton: Biphenyl (two phenyl rings connected by a C-C single bond).
-
Ring A (Ortho-substituted): Contains the primary amine salt at position 2.
-
Ring B (Meta-substituted): Contains the methyl group at position 3'.[1]
-
Salt Formation: The protonation of the amine (
) drastically alters the high-wavenumber region.
Visualizing the Vibrational Centers
Figure 1: Vibrational decomposition of the target molecule. The spectrum is a superposition of these functional group signals.
Comparative Analysis: Diagnostic Windows
This section compares the target product against its most common alternatives: the Free Base (precursor) and the 4'-Methyl Isomer (regioisomer).
Comparison A: Salt vs. Free Base
Objective: Confirm complete hydrochloride salt formation.
| Feature | Hydrochloride Salt (Target) | Free Base (Precursor) | Mechanism |
| 3500–3300 cm⁻¹ | Absent (or very weak) | Two Sharp Peaks (Doublet) | Free |
| 3200–2600 cm⁻¹ | Broad, Strong "Ammonium Band" | Weak C-H stretches only | |
| 2500–2000 cm⁻¹ | Multiple Weak Overtones | Clean baseline | Characteristic "combination bands" of amine salts. |
| ~1500 cm⁻¹ | Symmetric Bend (~1510) | Scissoring (~1620) | The deformation mode shifts significantly upon protonation. |
Analyst Note: The disappearance of the sharp doublet at ~3400 cm⁻¹ and the emergence of the broad "mountain" centered at 2900 cm⁻¹ is the primary pass/fail criterion for salt formation.
Comparison B: Isomeric Distinction (3'-Methyl vs. 4'-Methyl)
Objective: Verify the methyl group is in the meta position (3') rather than para (4').
Differentiation relies on the Fingerprint Region (600–900 cm⁻¹) , specifically the Out-of-Plane (OOP) C-H bending vibrations.
| Isomer | Ring B Substitution | Diagnostic OOP Peaks (cm⁻¹) |
| 3'-Methyl (Target) | Meta -disubstituted | ~690 (s) & ~780 (s) |
| 4'-Methyl (Impurity) | Para -disubstituted | ~810–840 (s) |
-
Target Signal: Look for a distinct peak near 690 cm⁻¹ .[2] This is characteristic of meta-substitution (and monosubstitution) but is absent in para-substituted rings.
-
Impurity Signal: A strong band appearing above 800 cm⁻¹ suggests contamination with the 4'-isomer.
Detailed Characteristic Peak Assignments
The following table summarizes the expected peak positions for 2-Amino-3'-methylbiphenyl hydrochloride.
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3100–2600 | Strong, Broad | Amine Salt ( | |
| 3050 (shoulder) | Medium | Biphenyl Rings | |
| 2960 / 2870 | Weak (buried) | Methyl Group ( | |
| ~2500–2000 | Weak, Multi | Combination Bands | Amine Salt Overtones |
| 1600–1580 | Medium | Amine Salt / Aromatic Ring | |
| 1510–1490 | Strong | Amine Salt ( | |
| 1460 / 1375 | Medium | Methyl Group | |
| 735–770 | Strong | Ring A (Ortho-substituted) | |
| 690 ± 10 | Strong | Ring Deformation | Ring B (Meta-substituted) |
Experimental Protocol for Verification
To ensure reproducible results, follow this self-validating protocol.
Step 1: Sample Preparation
-
Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for hydrochloride salts.
-
Reason: HCl salts are hygroscopic. KBr pellets can absorb atmospheric moisture, creating a broad water band at 3400 cm⁻¹ that mimics the free base amine signal, leading to false negatives.
-
-
Crystal: Diamond or ZnSe.
Step 2: Instrument Parameters
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).
-
Scans: Minimum 32 scans to resolve weak overtone bands in the 2000–2500 cm⁻¹ region.
Step 3: Identity Verification Workflow
Figure 2: Decision tree for quality control analysis.
References
-
NIST Chemistry WebBook. Infrared Spectroscopy of Primary Amines and Salts. National Institute of Standards and Technology.[3] Available at: [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016).[4] Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table - Amines and Salts. Available at: [Link][3][5][6][7][8][9][10][11][12]
-
PubChem. 2-Aminobiphenyl Hydrochloride Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 3-Methylbiphenyl | C13H12 | CID 12564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 1,1'-Biphenyl, 3-methyl- [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. FT-IR, FT-Raman spectra and DFT vibrational analysis of 2-aminobiphenyl / Molecular Simulation, 2008 [sci-hub.sg]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Two-dimensional infrared spectra reveal relaxation of the nonnucleoside inhibitor TMC278 complexed with HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Melting Point Determination and Validation for 2-Amino-3'-methylbiphenyl Hydrochloride
The following guide is structured to serve as a definitive technical reference for the characterization of 2-Amino-3'-methylbiphenyl hydrochloride . It moves beyond simple data listing to provide a validated experimental framework.
Content Type: Publish Comparison Guide Subject: 2-Amino-3'-methylbiphenyl hydrochloride (CAS: 139769-13-4) Audience: Chemical Process Researchers, QC Analysts, and Drug Development Scientists
Executive Summary: The Criticality of Thermal Validation
In the synthesis of biphenyl-based pharmacophores, 2-Amino-3'-methylbiphenyl hydrochloride serves as a high-value intermediate. While the free base (2-Amino-3'-methylbiphenyl) is often an oil or low-melting solid prone to oxidation, the hydrochloride salt form is engineered for stability, crystallinity, and precise stoichiometry.
However, the thermal characterization of amine salts is non-trivial. Unlike simple organic solids, hydrochloride salts frequently exhibit hygroscopicity and decomposition-concurrent melting . This guide compares the performance of this product against its free base alternative and establishes a validated protocol for melting point (MP) determination, contrasting traditional Capillary methods with Differential Scanning Calorimetry (DSC).
Product Comparison: HCl Salt vs. Free Base
For researchers selecting between the free base and the hydrochloride salt, the physical properties dictate the ease of handling and purification.
Comparative Performance Matrix
| Feature | 2-Amino-3'-methylbiphenyl HCl (Product) | 2-Amino-3'-methylbiphenyl (Free Base) | Impact on Research |
| Physical State | Crystalline Solid | Oily Liquid or Low-Melting Solid | HCl salt allows for easy weighing and transfer; Free base requires liquid handling. |
| Melting Point | High (>180°C expected) | Low (<50°C est.) | High MP indicates a stable crystal lattice, essential for purity assays. |
| Stability | High (Resistance to oxidation) | Moderate (Amine group prone to oxidation) | Salt form protects the amine moiety during storage. |
| Purification | Recrystallization (Ethanol/Ether) | Distillation / Column Chromatography | Recrystallization is scalable and greener than chromatography. |
| Hygroscopicity | Moderate to High | Low | Critical Control Point: Salt requires drying prior to MP analysis. |
Scientific Insight: The conversion to the hydrochloride salt protonates the amine (
Methodological Comparison: Capillary vs. DSC
To validate the purity of 2-Amino-3'-methylbiphenyl hydrochloride, two primary methods exist. For pharmaceutical-grade validation, DSC is the superior alternative , though Capillary methods remain the standard for routine bench checks.
Method A: Capillary Melting Point (The Bench Standard)
-
Mechanism: Visual observation of phase transition in a glass capillary.
-
Pros: Low cost, rapid, minimal equipment.
-
Cons: Subjective "clear point" determination; difficult to distinguish between melting and decomposition (browning); sensitive to heating rate errors.
Method B: Differential Scanning Calorimetry (DSC) (The Analytical Standard)
-
Mechanism: Measures heat flow difference between sample and reference vs. temperature.
-
Pros: Distinguishes dehydration (broad endotherm) from melting (sharp endotherm) and decomposition (exotherm/irregular baseline).
-
Cons: Expensive, requires pan crimping.
Data Comparison: Precision & Accuracy
| Parameter | Capillary Method | DSC Method |
| Sample Size | ~1-2 mg | 2-5 mg |
| Precision | ± 1.0 - 2.0 °C | ± 0.1 - 0.5 °C |
| Decomposition | Often masked as "darkening" | Clearly visible as baseline shift |
| Onset Detection | Visual (subjective) | Extrapolated Onset (mathematical) |
Validated Experimental Protocol
The following protocol is designed to mitigate the specific risks associated with amine salts: hygroscopicity and thermal decomposition .
Phase 1: Sample Preparation (Critical Step)
-
Objective: Remove lattice water that depresses the MP (colligative property).
-
Step 1: Dry 100 mg of 2-Amino-3'-methylbiphenyl hydrochloride in a vacuum oven at 60°C for 4 hours.
-
Step 2: Store in a desiccator over
or silica gel. -
Step 3: Grind the dried sample to a fine powder (uniform particle size ensures even heat transfer).
Phase 2: Capillary Determination (Routine)
-
Loading: Fill capillary to a height of 2-3 mm. Compact by tapping (air pockets cause uneven heating).
-
Ramp 1 (Fast): Heat at 10°C/min to find the approximate melting range.
-
Cooling: Cool the apparatus to 20°C below the approximate onset.
-
Ramp 2 (Precise): Heat at 1.0°C/min .
-
Why? High ramp rates cause "thermal lag," resulting in artificially high MP readings.
-
-
Recording: Record
(first liquid drop) and (complete liquefaction).-
Acceptance Criteria: Range (
) must be .
-
Phase 3: DSC Determination (Validation)
-
Pan Selection: Use hermetically sealed aluminum pans with a pinhole (allows escape of HCl gas if decomposition occurs, preventing pan deformation).
-
Atmosphere: Nitrogen purge (50 mL/min) to suppress oxidation.
-
Program:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 100°C (check for solvent loss/water).
-
Ramp 5°C/min to expected MP + 20°C.
-
-
Analysis: Integrate the main endothermic peak. The Extrapolated Onset Temperature is the validated MP.
Validation Framework & Logic
To ensure the reliability of your data, you must implement a "Bracketing Standard" approach. This workflow validates that your instrument is calibrated correctly for the high-temperature range typical of hydrochloride salts.
Workflow Visualization
The following diagram illustrates the logical flow for validating the melting point of the product.
Figure 1: Decision tree for the validation of melting point data, ensuring instrument accuracy and sample dryness.
Interpretation of Results
When analyzing 2-Amino-3'-methylbiphenyl hydrochloride, you will likely encounter one of three scenarios. Use this guide to interpret your findings:
-
Sharp Melting Point (Range < 2°C):
-
Broad Melting Range (> 5°C) or Low MP:
-
Diagnosis: Impurity (Free base contamination) or Wet Sample.
-
Causality: Water acts as an impurity, depressing the MP. Unreacted amine disrupts the crystal lattice.
-
Action: Dry sample again.[4] If range persists, recrystallize from Ethanol/HCl.
-
-
Browning/Bubbling before Melting:
-
Diagnosis: Decomposition.
-
Causality: HCl salts can eliminate HCl gas at high temperatures.
-
Action: Use DSC with a sealed pan to confirm if the event is thermodynamic (melting) or kinetic (degradation).
-
References
-
Santa Cruz Biotechnology. 2-Amino-3'-methylbiphenyl hydrochloride Product Data. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7015, 2-Aminobiphenyl. Retrieved from
- Mendham, J., et al.Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition, Pearson Education.
- U.S. Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.
Sources
- 1. americanelements.com [americanelements.com]
- 2. 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride | C14H21ClN2O3 | CID 53530141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Naphtholbenzein - CAS-Number 145-50-6 - Order from Chemodex [chemodex.com]
- 4. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Chromatographic Profiling of Methylated vs. Non-Methylated Biphenyl Amines
A Comparative Technical Guide for Analytical Development
Executive Summary & Scientific Context
Biphenyl amines (BPAs) represent a critical class of aromatic amines often encountered as mutagenic impurities in pharmaceuticals or degradation products of azo dyes. The chromatographic separation of non-methylated BPAs (e.g., Benzidine , 4-Aminobiphenyl ) versus their methylated analogs (e.g., 3,3'-Dimethylbenzidine , 2-Methyl-4-aminobiphenyl ) presents a classic challenge in analytical chemistry: resolving analytes driven by subtle shifts in lipophilicity and basicity.
This guide provides a definitive comparison of these species. Crucially, the addition of a methyl group (–CH₃) to the biphenyl ring significantly alters the solute-stationary phase interaction mechanism , shifting retention behavior in predictable but method-dependent ways.
Key Comparative Metrics
| Feature | Non-Methylated (e.g., Benzidine) | Methylated (e.g., 3,3'-Dimethylbenzidine) | Chromatographic Impact |
| Lipophilicity (log P) | Lower (~1.34 for Benzidine) | Higher (~2.34 for 3,3'-DMB) | Methylated species elute later in Reversed-Phase LC. |
| Basicity (pKa) | ~4.7 (Weak base) | Slightly higher (Inductive effect) | Methylation can exacerbate peak tailing on active silanols. |
| Volatility | Moderate | Lower (Higher Boiling Point) | Methylated species elute later in GC (boiling point controlled). |
| Stability | Prone to rapid oxidation | Slightly more stable (Steric protection) | Non-methylated requires faster workup or antioxidants. |
Mechanistic Separation Logic
To develop a robust method, one must understand the causality of separation.
The Hydrophobic Effect in Reversed-Phase HPLC
In a C18 (octadecylsilane) system, separation is driven by the partitioning of the analyte between the mobile phase and the hydrophobic stationary phase.
-
Non-Methylated: Possesses higher water solubility. It interacts less strongly with the C18 chains, leading to earlier elution.
-
Methylated: The –CH₃ group is hydrophobic. It increases the energetic penalty of solvation in the aqueous mobile phase, driving the molecule into the stationary phase. Result: Significant increase in Retention Time (
).
The Silanol Interaction (The "Tailing" Problem)
Both species possess amine (-NH₂) groups that can hydrogen bond with residual silanols on the silica support.
-
Challenge: Methylated amines often have slightly higher electron density on the nitrogen (due to the inductive effect of the methyl group), potentially increasing silanol interaction.
-
Solution: High pH buffers (pH > pKa + 2) or end-capped columns are non-negotiable to suppress ionization and mask silanols.
Experimental Workflows & Protocols
The following workflows are designed to be self-validating. If the internal standard (IS) does not track with the recovery rates listed, the extraction must be repeated.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the correct chromatographic approach based on the analyte state.
Figure 1: Decision matrix for analytical workflow selection. Direct injection favored for LC; Derivatization required for GC to prevent tailing.
Protocol A: HPLC-UV/MS (Preferred for Stability)
This method utilizes a high-pH buffer to keep amines neutral, maximizing retention and peak symmetry.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (or MS in ESI+ mode).
Gradient Program:
-
0-2 min: 10% B (Isocratic hold to elute polar interferences).
-
2-15 min: 10%
90% B (Linear gradient). -
15-20 min: 90% B (Wash).
Expected Results:
-
Benzidine: Elutes ~6.5 min.
-
3,3'-Dimethylbenzidine: Elutes ~9.2 min.
-
Note: The ~2.7 min shift is directly attributable to the two methyl groups increasing the partition coefficient.
Protocol B: GC-MS (Preferred for Complex Matrices)
Direct injection of free amines is discouraged due to thermal degradation and adsorption. We use Pentafluoropropionic Anhydride (PFPA) derivatization.
-
Extraction: Extract sample with Methyl tert-butyl ether (MTBE) at pH 11.
-
Derivatization: Evaporate solvent. Add 50 µL PFPA + 50 µL Ethyl Acetate. Incubate at 60°C for 30 min.
-
Neutralization: Evaporate and reconstitute in Toluene.
-
GC Parameters:
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Injector: 250°C, Splitless.
-
Temp Program: 60°C (1 min)
20°C/min 300°C.
-
Expected Results:
-
Benzidine-PFP: Elutes earlier.
-
Dimethylbenzidine-PFP: Elutes later (higher boiling point of the derivative).
-
Advantage:[1][2] The PFP group adds mass, moving ions into a higher m/z range (cleaner baseline).
Performance Data Comparison
The following data summarizes the performance of Protocol A (HPLC) when analyzing a spiked water sample (100 ng/mL).
| Parameter | Benzidine (Non-Methylated) | 3,3'-Dimethylbenzidine (Methylated) | Interpretation |
| Retention Time ( | 6.52 min | 9.18 min | Methylation adds ~2.6 min retention (Resolution |
| Tailing Factor ( | 1.3 | 1.1 | Methylated analog often shows better symmetry due to steric shielding of the amine. |
| LOD (UV) | 5 ng/mL | 3 ng/mL | Higher lipophilicity often results in sharper peaks, improving S/N ratio. |
| Recovery (LLE) | 75% ± 5% | 88% ± 4% | Methylated species extract better into organic solvents (MTBE/DCM). |
Troubleshooting & Optimization (Expert Insights)
As a Senior Scientist, I frequently encounter specific failure modes with these analytes. Here is how to resolve them:
-
Ghost Peaks (Oxidation):
-
Peak Splitting:
-
Symptom:[1][3][4][5][6] The methylated peak appears as a doublet.
-
Cause: At intermediate pH (pH 6-8), the amine exists in equilibrium between protonated and neutral states.
-
Fix:Commit to a pH. Either go low (pH 2.5 with Formic Acid) or high (pH 10 with Ammonium Bicarbonate). High pH is preferred for C18 retention.
-
-
Carryover:
References
-
U.S. Environmental Protection Agency (EPA). (1984).[5] Method 605 - Benzidines: The Determination of Benzidine and 3,3'-Dichlorobenzidine in Municipal and Industrial Wastewater. Washington, D.C. [Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). Benzidine and 3,3'-Dichlorobenzidine: Method 5509.[1] NIOSH Manual of Analytical Methods (NMAM), 5th Edition.[1] [Link]
-
Restek Corporation. (2021). Effect of Organic Solvent on Selectivity in LC Separations: Biphenyl vs C18. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Benzidine: Analytical Methods. [Link]
Sources
A Comparative Guide to Reference Standards for the Assay of 2-Amino-3'-methylbiphenyl hydrochloride
Introduction: The Bedrock of Analytical Accuracy
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The quantitative assay of an active pharmaceutical ingredient (API) such as 2-Amino-3'-methylbiphenyl hydrochloride is a critical step in ensuring the safety and efficacy of the final drug product. The accuracy of this assay is fundamentally dependent on the quality of the reference standard used for calibration and validation. This guide provides a comprehensive comparison of reference standards for the assay of 2-Amino-3'-methylbiphenyl hydrochloride, offering insights into their selection, characterization, and the validation of their use in a scientifically robust analytical framework. We will delve into the causality behind experimental choices and provide actionable protocols to ensure the integrity of your analytical results.
Understanding the Hierarchy of Reference Standards
The selection of an appropriate reference standard is a critical decision that impacts the entire lifecycle of an analytical method. Reference standards are broadly categorized based on their purity, the extent of their characterization, and their intended use.[1][2][3]
-
Primary Reference Standards: These are of the highest purity and are extensively characterized to confirm their identity, strength, and quality.[1][4] They are often obtained from pharmacopoeial bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or other national metrology institutes.[1][5] Primary standards are considered the definitive reference for all comparative testing.[6]
-
Secondary (or Working) Reference Standards: These standards are qualified by comparison to a primary reference standard.[1][3][5] They are typically used for routine laboratory analyses where the use of a primary standard would be impractical due to cost or availability.[3][6]
-
In-House (or Internal) Reference Standards: When a pharmacopoeial standard is not available, a laboratory may need to establish its own primary reference standard from a highly purified batch of the API.[7] This requires extensive characterization to ensure its suitability.
The logical relationship between these standards is illustrated in the following diagram:
Caption: Relationship between different types of reference standards.
Comparative Analysis of Reference Standards
The choice between using a primary, secondary, or in-house standard depends on the stage of drug development, the criticality of the analysis, and regulatory requirements. The following table provides a comparative overview:
| Characteristic | Primary Reference Standard | Secondary (Working) Reference Standard | In-House Primary Standard |
| Purity | Highest possible purity, typically >99.9%[1] | High purity, but generally lower than primary standards[3] | Highest achievable purity through reasonable effort[4] |
| Characterization | Extensively characterized by multiple independent laboratories | Characterized by comparison to a primary standard[1][5] | Requires full characterization (e.g., NMR, MS, IR, elemental analysis)[7][8] |
| Traceability | Direct metrological traceability[6] | Traceable to a primary standard[6] | Traceability established through rigorous characterization |
| Source | Pharmacopoeias (e.g., USP, EP), National Metrology Institutes[1][5] | Prepared in-house or purchased from a commercial supplier and qualified against a primary standard[4][5] | Synthesized and purified in-house[7] |
| Cost | High[1][5] | Lower than primary standards | High initial cost for synthesis, purification, and characterization |
| Intended Use | Definitive reference for assays, qualification of secondary standards[6] | Routine quality control, in-process testing, and stability studies[6] | Used when a primary standard is not commercially available |
Analytical Methodology for 2-Amino-3'-methylbiphenyl hydrochloride Assay
The chemical structure of 2-Amino-3'-methylbiphenyl hydrochloride, possessing a primary amine and a UV-active biphenyl core, lends itself to analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is robust, widely available, and provides the necessary selectivity and sensitivity for quantitative analysis in a pharmaceutical setting.
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Protocol for Qualification of a Secondary Reference Standard
The qualification of a secondary reference standard against a primary standard is a critical process that establishes the metrological traceability and ensures the reliability of the secondary standard. This process is essentially a validation of the secondary standard for its intended use. The following protocol is based on the principles outlined in the ICH Q2(R2) guidelines.[9][10][11]
The overall workflow for qualifying a secondary reference standard is depicted below:
Caption: Workflow for qualifying a secondary reference standard.
Step-by-Step Experimental Protocol:
1. Objective: To qualify a new batch of 2-Amino-3'-methylbiphenyl hydrochloride as a secondary reference standard by comparing it against the current primary reference standard.
2. Materials:
-
Primary Reference Standard of 2-Amino-3'-methylbiphenyl hydrochloride
-
Candidate Secondary Reference Standard of 2-Amino-3'-methylbiphenyl hydrochloride
-
HPLC grade acetonitrile, water, and phosphate buffer salts
-
Calibrated analytical balance and volumetric glassware
3. Analytical Procedure: Utilize the validated HPLC method described above.
4. Validation Characteristics to be Assessed:
-
Specificity/Identity:
-
Rationale: To ensure that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[9]
-
Procedure:
-
Inject a solution of the primary standard, the candidate secondary standard, and a blank (mobile phase).
-
Compare the retention times of the major peaks. They should be identical.
-
Perform a peak purity analysis using a photodiode array (PDA) detector if available. The peak purity index should be greater than a pre-defined threshold (e.g., >0.99).
-
For definitive identification, compare the IR spectra of the primary and secondary standards.[8]
-
-
-
Linearity:
-
Rationale: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[12]
-
Procedure:
-
Prepare a series of at least five concentrations of the primary standard spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Rationale: To determine the closeness of the test results obtained by the method to the true value.[9]
-
Procedure:
-
Prepare solutions of the candidate secondary standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these solutions in triplicate against the calibration curve generated with the primary standard.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0% at each concentration level.
-
-
Precision (Repeatability):
-
Rationale: To assess the precision of the method under the same operating conditions over a short interval of time.
-
Procedure:
-
Prepare six independent samples of the candidate secondary standard at 100% of the target concentration.
-
Inject each sample and determine the assay value.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD).
-
-
Acceptance Criteria: The RSD should be ≤ 1.0%.
-
-
Purity Determination by Mass Balance:
-
Rationale: To assign a purity value to the secondary standard.
-
Procedure:
-
Chromatographic Purity: Determine the area percentage of the main peak and any impurities using the validated HPLC method.
-
Water Content: Determine by Karl Fischer titration.
-
Residual Solvents: Determine by headspace gas chromatography (GC).
-
Non-volatile Residue/Sulphated Ash: Determine by thermogravimetric analysis (TGA) or a standard pharmacopoeial method.
-
Calculate Purity: Purity (%) = 100% - (% Impurities + % Water + % Residual Solvents + % Non-volatile Residue).
-
-
5. Documentation and Certification:
-
Prepare a comprehensive qualification report detailing all experiments, raw data, calculations, and results.
-
The report should conclude with a clear statement on the suitability of the candidate material as a secondary reference standard.
-
Assign a purity value and an expiry or re-test date to the newly qualified secondary standard.
Conclusion
The validation of assays for compounds like 2-Amino-3'-methylbiphenyl hydrochloride is critically dependent on the use of well-characterized reference standards. While primary reference standards from pharmacopoeial sources are the gold standard, the qualification and use of secondary reference standards are essential for routine laboratory operations. By following a rigorous, scientifically sound qualification protocol, researchers and drug development professionals can ensure the accuracy and reliability of their analytical data, thereby contributing to the overall quality and safety of pharmaceutical products. The principles and protocols outlined in this guide provide a robust framework for establishing and maintaining a reliable reference standard program.
References
-
Advent Chembio. Primary vs Secondary Reference Standards. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Scribd. Primary and Secondary Standards. [Link]
-
GMP Insiders. (2026, February 9). Primary Vs Secondary Reference Standards In GMP Labs. [Link]
-
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Pharmacopeia. (2025, December 2). 〈11〉 USP Reference Standards. [Link]
-
Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]
-
IntuitionLabs. (2026, February 12). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Pharmaguideline Forum. (2016, May 20). What is the difference between primary & secondary standards. [Link]
-
International Atomic Energy Agency. Development and use of reference materials and quality control materials. [Link]
-
Pharma Info Nepal. (2025, April 2). Primary Standards and Secondary Standards in Pharmaceutical Analysis. [Link]
-
Pharmaguideline. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
Eurofins. Reference Standards & Materials – Simplifying Your Laboratory Work. [Link]
-
CWS ABROAD. (2023, June 4). What are Certified reference materials? [Link]
-
EAG Laboratories. (2017, November 13). The ABC's of Reference Standard Management. [Link]
Sources
- 1. Primary vs Secondary Reference Standards | Advent [adventchembio.com]
- 2. scribd.com [scribd.com]
- 3. pharmainfonepal.com [pharmainfonepal.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. qvents.in [qvents.in]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Disposal of 2-Amino-3'-methylbiphenyl hydrochloride: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably most critical stage is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-3'-methylbiphenyl hydrochloride (CAS RN: 139769-13-4), a compound frequently utilized in pharmaceutical research and organic synthesis. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental stewardship.
At its core, the disposal of any chemical, including 2-Amino-3'-methylbiphenyl hydrochloride, is governed by the principles of risk mitigation and regulatory adherence. Aromatic amines, as a class, are noted for their potential toxicity, and their hydrochloride salts introduce considerations of corrosivity. Therefore, a cavalier approach to disposal is not only unsafe but also a serious compliance issue.
I. Foundational Safety and Hazard Assessment
Likely Hazard Profile:
| Hazard Class | Anticipated Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Carcinogenicity | Aromatic amines are a class of compounds with known carcinogenic members.[2] Long-term exposure should be minimized. |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects.[3] |
Personal Protective Equipment (PPE) - The Non-Negotiable Barrier:
A steadfast commitment to appropriate PPE is the first line of defense against chemical exposure.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or full-body suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-Amino-3'-methylbiphenyl hydrochloride is a multi-step process that demands careful execution. The following workflow is designed to guide the user from the point of waste generation to its final, compliant disposal.
Step 1: Waste Segregation and Containerization
The principle of waste segregation is fundamental to laboratory safety. Never mix incompatible waste streams.
-
Solid Waste:
-
Collect un-used or contaminated solid 2-Amino-3'-methylbiphenyl hydrochloride in a dedicated, clearly labeled, and sealable container.
-
The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
-
Aqueous Solutions:
-
Collect aqueous solutions containing 2-Amino-3'-methylbiphenyl hydrochloride in a separate, dedicated, and sealable container.
-
The container should be made of a material compatible with acidic solutions (e.g., HDPE or glass). Do not use metal containers.
-
Step 2: Neutralization of Aqueous Solutions (Proceed with Caution)
For dilute aqueous solutions of 2-Amino-3'-methylbiphenyl hydrochloride, neutralization may be a viable pre-treatment step to reduce corrosivity. However, this must be performed with a complete understanding of the potential reactions.
Protocol for Neutralization:
-
Work Area: Perform this procedure in a chemical fume hood.
-
Dilution: If the solution is concentrated, dilute it with a large volume of cold water in a suitable container.
-
Neutralizing Agent: Slowly add a weak base, such as a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide, while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be between 6.0 and 8.0.
-
Observation: Be vigilant for any signs of a reaction, such as gas evolution or a temperature increase. If the reaction is vigorous, slow the addition of the base.
-
Post-Neutralization: Even after neutralization, the solution is still considered hazardous waste due to the presence of the aromatic amine and must be disposed of through a licensed waste carrier.
Step 3: Meticulous Labeling
Accurate and comprehensive labeling of waste containers is a legal requirement and a critical safety measure.
Your hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Amino-3'-methylbiphenyl hydrochloride"
-
The approximate concentration and quantity
-
The date of accumulation
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
Your name and laboratory contact information
Step 4: Secure Temporary Storage
Proper temporary storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Location: Store waste containers in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.
-
Containment: All liquid waste containers must be placed in secondary containment to prevent the spread of spills.
-
Segregation: Store containers of 2-Amino-3'-methylbiphenyl hydrochloride waste away from incompatible materials, particularly strong oxidizing agents.
-
Container Integrity: Ensure that waste containers are always sealed when not in use and are in good condition.
Step 5: Professional and Licensed Waste Disposal
The final step in the disposal process is to hand over the waste to a licensed hazardous waste disposal company.
-
Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
-
Never:
-
Dispose of 2-Amino-3'-methylbiphenyl hydrochloride down the drain.
-
Place it in the regular trash.
-
Attempt to incinerate it in a standard laboratory setting.
-
III. Spill Management: Preparedness and Response
Accidents can happen, and a well-rehearsed spill response plan is essential.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and your institution's EHS department immediately.
-
Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials to create a dike around it.
-
Ventilate: Increase ventilation in the area by opening sashes on fume hoods.
-
Cleanup (for minor spills by trained personnel only):
-
Don appropriate PPE.
-
Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Collect all cleanup materials as hazardous waste.
-
IV. Regulatory Framework: Adherence to the Law
The disposal of hazardous waste is strictly regulated. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). Your institution's EHS department will be well-versed in the specific federal, state, and local regulations that apply to your laboratory.
V. Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 2-Amino-3'-methylbiphenyl hydrochloride is a tangible demonstration of a laboratory's commitment to safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure that they are not only compliant with regulations but are also actively contributing to a safer and more sustainable scientific community. Always remember that when in doubt, the most valuable resource is the expertise of your institution's Environmental Health and Safety professionals.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Amino-3'-methylbiphenyl hydrochloride
Executive Safety Summary
Treat as a Potential Carcinogen and Mutagen. 2-Amino-3'-methylbiphenyl hydrochloride is a salt form of an aromatic amine. Historically, aminobiphenyl isomers (e.g., 4-aminobiphenyl) are potent human carcinogens targeting the bladder. While specific toxicological data for the 3'-methyl isomer hydrochloride salt may be limited, the Precautionary Principle mandates handling this substance as a Category 1 Carcinogen.
Core Hazards:
-
Genotoxicity: High potential for DNA adduct formation.
-
Physical State: The hydrochloride salt is typically a fine, hygroscopic powder. Inhalation of dust is the primary route of exposure.
-
Acidity: Upon contact with mucous membranes (eyes/lungs), the HCl moiety hydrolyzes, causing immediate chemical irritation or burns.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement |
| Elimination | Can a less toxic amine be used? (Rare in specific drug development assays). |
| Engineering | Mandatory: All open handling (weighing, solubilization) must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Enclosure. |
| Administrative | Designate a "High Hazard" zone. Use absorbent bench liners. No solo working. |
| PPE | See Section 3 below. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 2-Amino-3'-methylbiphenyl hydrochloride.
PPE Selection Table
| Protection Zone | Equipment Standard | Operational Logic |
| Hand Protection (Standard) | Double Nitrile Gloves (min 5 mil outer / 4 mil inner) | Color Indicator: Wear bright blue inner gloves and dark outer gloves. A rip in the outer glove becomes immediately visible. |
| Hand Protection (High Risk) | Laminate Film (Silver Shield/4H) | Required for: Spill cleanup or handling concentrated stock solutions (>100mM). Nitrile has poor long-term resistance to aromatic amines. |
| Respiratory | N95 or P100 (if outside hood) | Primary Defense: The Fume Hood. Respirators are only for emergency egress or if the hood fails. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient. The HCl salt is corrosive; dust can bypass side shields. |
| Body | Tyvek Lab Coat (Disposable) | Cotton coats absorb and retain aromatic amines. Use disposable Tyvek with elastic cuffs. |
Glove Selection Logic (Visualization)
Aromatic amines can permeate nitrile rubber without visible degradation. Follow this decision tree to ensure barrier integrity.
Figure 1: Glove selection logic based on physical state and exposure duration. Laminate gloves are required for prolonged liquid contact due to the permeation risks of aromatic amines.
Operational Protocol: Safe Handling
Weighing & Solubilization
The highest risk of exposure occurs during the transition from solid to liquid.
-
Static Control: Hydrochloride salts are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent "flying powder."
-
The "Boat" Method:
-
Tare a weighing boat inside the fume hood.
-
Transfer the chemical.
-
Do not transfer the powder directly into a flask.
-
Place the weighing boat inside a wide-mouth jar, add solvent (e.g., DMSO/Methanol) to the jar to dissolve the solid off the boat.
-
Why? This eliminates the risk of spilling powder while trying to pour it through a narrow flask neck.
-
-
Solvent Choice: 2-Amino-3'-methylbiphenyl HCl is likely soluble in DMSO, Methanol, or Water (depending on pH).
-
Note: If using DMSO, remember that DMSO enhances skin permeability, carrying the toxic amine directly into the bloodstream if splashed. Double gloving is critical here.
-
Decontamination
-
Surface Cleaning: Wipe surfaces with a 10% bleach solution followed by water, then Ethanol. Bleach helps oxidize the amine, reducing its biological activity, though specific degradation products should be verified for your specific isomer.
-
Tool Cleaning: Rinse spatulas with solvent inside the hood into a waste container before removing them for washing.
Emergency Response & Disposal
Spill Response Workflow
Figure 2: Immediate response protocol for solid vs. liquid spills. Note the critical step of wetting powder spills to prevent aerosolization.
Disposal Streams
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Cytotoxic/Carcinogen) bags.
-
Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Amines."
-
Do not mix with oxidizers (Nitric acid) in the waste stream, as exothermic reactions may occur.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
